molecular formula C46H73NO18 B11934617 Fmoc-NH-PEG14-acid

Fmoc-NH-PEG14-acid

カタログ番号: B11934617
分子量: 928.1 g/mol
InChIキー: XDKJBZPUZMSRLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-NH-PEG14-acid is a useful research compound. Its molecular formula is C46H73NO18 and its molecular weight is 928.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C46H73NO18

分子量

928.1 g/mol

IUPAC名

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C46H73NO18/c48-45(49)9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-47-46(50)65-39-44-42-7-3-1-5-40(42)41-6-2-4-8-43(41)44/h1-8,44H,9-39H2,(H,47,50)(H,48,49)

InChIキー

XDKJBZPUZMSRLR-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG14-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG14-acid is a discrete polyethylene (B3416737) glycol (dPEG) derivative that serves as a versatile bifunctional linker in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols and visualizations to facilitate its application in research and development.

Core Properties and Specifications

This compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid group at the other, separated by a 14-unit ethylene (B1197577) glycol chain. This structure imparts both hydrophilicity and reactive handles for sequential or orthogonal conjugation strategies.

Physicochemical and Chemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and analysis.

PropertyValueReference
Chemical Formula C46H73NO18[1]
Molecular Weight 928.08 g/mol [1]
Exact Mass 927.4800 u[1]
Purity >95%[1]
Appearance To be determined (typically a white to off-white solid or oil)[1]
Elemental Analysis C: 59.53%, H: 7.93%, N: 1.51%, O: 31.03%
Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

ParameterRecommendationReference
Solubility Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether.
Short-term Storage 0 - 4 °C for days to weeks
Long-term Storage -20 °C for months to years
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.

Chemical Structure and Visualization

The precise arrangement of functional groups and the PEG spacer is critical to the functionality of this compound.

Caption: Chemical Structure of this compound.

Experimental Protocols and Methodologies

The utility of this compound lies in its ability to link different molecular entities. Below are detailed protocols for the deprotection of the Fmoc group and the activation of the carboxylic acid, which are prerequisite steps for most conjugation reactions.

Fmoc Deprotection Protocol

This procedure exposes the primary amine for subsequent conjugation.

  • Reagent Preparation : Prepare a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).

  • Dissolution : Dissolve the this compound in DMF.

  • Deprotection Reaction : Add the 20% piperidine solution to the dissolved PEG linker. The reaction is typically rapid, with a half-life of the Fmoc group being approximately 6 seconds in this solution.

  • Reaction Monitoring : Monitor the reaction to completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, the piperidine and cleaved Fmoc adducts are typically removed by washing with a suitable solvent or by precipitation of the product.

Carboxylic Acid Activation and Amide Bond Formation

This protocol details the formation of a stable amide bond with an amine-containing molecule.

  • Reagent Preparation : Prepare solutions of the deprotected NH2-PEG14-acid, the amine-containing target molecule, a coupling agent (e.g., EDC or HATU), and an activator (e.g., NHS or HOBt) in an appropriate anhydrous solvent like DMF.

  • Activation : In a reaction vessel, dissolve the NH2-PEG14-acid and the activator (e.g., NHS). Add the coupling agent (e.g., EDC) and stir for a designated time (typically 15-30 minutes) at room temperature to form the active ester.

  • Conjugation : Add the amine-containing target molecule to the activated PEG linker solution.

  • Reaction Monitoring : Monitor the progress of the conjugation reaction by LC-MS or HPLC until the starting materials are consumed.

  • Purification : Purify the resulting conjugate using techniques such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and coupling byproducts.

Applications in Drug Development and Research

This compound is a key component in several advanced biomedical applications. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of conjugated molecules.

PROTAC Development

As a PROTAC linker, this compound connects a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Fmoc_PEG_Acid This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_PEG_Acid->Deprotection Amine_PEG_Acid H2N-PEG14-Acid Deprotection->Amine_PEG_Acid Conjugation1 Conjugation Amine_PEG_Acid->Conjugation1 Warhead Target Protein Warhead Activation Carboxylic Acid Activation (EDC/NHS) Warhead->Activation E3_Ligase_Ligand E3 Ligase Ligand Conjugation2 Conjugation E3_Ligase_Ligand->Conjugation2 Activated_PEG Activated PEG-NHS Ester Activation->Activated_PEG Activated_PEG->Conjugation1 Intermediate Warhead-PEG-Acid Conjugation1->Intermediate Activation2 Carboxylic Acid Activation (EDC/NHS) Intermediate->Activation2 Activated_Intermediate Activated Warhead-PEG-NHS Activation2->Activated_Intermediate Activated_Intermediate->Conjugation2 PROTAC PROTAC Molecule Conjugation2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Bioconjugation and PEGylation

The process of PEGylation, or the covalent attachment of PEG chains, can improve the solubility, stability, and in vivo circulation time of therapeutic proteins and peptides.

Bioconjugation_Workflow Fmoc_PEG_Acid This compound Activation Carboxylic Acid Activation (e.g., EDC, HATU) Fmoc_PEG_Acid->Activation Activated_PEG Activated Fmoc-PEG Activation->Activated_PEG Conjugation Amide Bond Formation Activated_PEG->Conjugation Therapeutic_Protein Therapeutic Protein (with available amine) Therapeutic_Protein->Conjugation Fmoc_PEG_Protein Fmoc-PEG-Protein Conjugate Conjugation->Fmoc_PEG_Protein Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_PEG_Protein->Deprotection PEG_Protein PEGylated Protein (with free amine) Deprotection->PEG_Protein

Caption: A typical bioconjugation workflow using this compound.

Signaling Pathway Modulation

By improving the delivery and stability of a drug, PEGylation can enhance its ability to modulate a specific signaling pathway. For instance, a PEGylated kinase inhibitor would have a longer half-life, potentially leading to more sustained inhibition of its target pathway.

Signaling_Pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression PEG_Drug PEGylated Inhibitor (Drug-PEG14-NH2) PEG_Drug->Kinase_A

Caption: Inhibition of a kinase signaling pathway by a PEGylated drug.

References

A Technical Guide to Fmoc-NH-PEG14-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG14-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and key experimental protocols for its application.

Core Concepts: Structure and Chemical Formula

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of 14 ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the molecule. The Fmoc protecting group is a base-labile protecting group, allowing for its removal under mild basic conditions to expose the primary amine for subsequent conjugation. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.

The IUPAC name for this compound is 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecaoxa-4-azanonatetracontan-49-oic acid.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C46H73NO18[1]
Molecular Weight 928.08 g/mol [1]
Exact Mass 927.4800[1]
Elemental Analysis C, 59.53%; H, 7.93%; N, 1.51%; O, 31.03%[1]

Key Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving this compound: Fmoc deprotection and amide bond formation.

Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a critical step to liberate the primary amine for subsequent conjugation. This is typically achieved using a mild base, most commonly piperidine (B6355638) in an organic solvent.

Materials:

  • This compound conjugate

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

Procedure:

  • Suspend the Fmoc-protected substrate (e.g., on a solid support) in DMF.

  • Add the 20% piperidine in DMF solution to the substrate. A typical ratio is 10 mL of solution per gram of resin.

  • Agitate the mixture at room temperature.

  • The deprotection reaction is generally rapid, with a half-life of the Fmoc group of approximately 6 seconds in this solution. A reaction time of 5-10 minutes is usually sufficient.

  • Following deprotection, thoroughly wash the substrate with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

Amide Bond Formation (Carboxylic Acid Activation and Coupling)

The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or drug) through the formation of a stable amide bond. This process typically involves the activation of the carboxylic acid using coupling agents.

Materials:

  • This compound

  • Amine-containing molecule

  • Coupling agents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HBTU/HOBt.

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent.

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure using EDC/NHS:

  • Dissolve this compound in anhydrous DMF.

  • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

  • In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or solvent.

  • Add the activated this compound solution to the amine-containing molecule.

  • If the reaction is performed in an organic solvent, add 2-3 equivalents of a tertiary base like DIPEA to neutralize any acid formed and facilitate the reaction.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging couplings.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Upon completion, the product can be purified using standard chromatographic techniques.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in a bioconjugation application, from the initial deprotection of a resin-bound amine to the final conjugation of a target molecule.

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amide Coupling resin_bound_fmoc Fmoc-NH-Resin piperidine 20% Piperidine in DMF resin_bound_fmoc->piperidine Treat deprotected_resin H2N-Resin piperidine->deprotected_resin Yields fmoc_peg_acid This compound deprotected_resin->fmoc_peg_acid Coupling Step edc_nhs EDC/NHS fmoc_peg_acid->edc_nhs Activate activated_peg Activated Fmoc-PEG-NHS edc_nhs->activated_peg Forms target_molecule Target Molecule (with -NH2) activated_peg->target_molecule Reacts with conjugated_product Fmoc-PEG-Target Conjugate target_molecule->conjugated_product Forms

References

The Pivotal Role of Heterobifunctional PEG Linkers in Advanced Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise and stable conjugation of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, offering a versatile and powerful platform for the synthesis of complex biomolecular constructs. This technical guide delves into the core functions of these linkers, providing a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: Understanding the Heterobifunctional Advantage

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol with two distinct reactive functional groups at their termini.[1][2] This dual-reactivity is the cornerstone of their utility, enabling the sequential and specific covalent bonding of two different molecules, such as a targeting antibody and a therapeutic drug.[1][2] The polyethylene glycol backbone itself is not merely a spacer; it imparts several beneficial properties to the resulting conjugate, including:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules in aqueous environments, preventing aggregation and improving stability.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

  • Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.

These properties have made heterobifunctional PEG linkers central to the development of advanced therapeutics like antibody-drug conjugates (ADCs), as well as in the functionalization of nanoparticles for targeted drug delivery and imaging.

Quantitative Data on the Impact of PEG Linkers

The choice of PEG linker, particularly its length and architecture, has a profound impact on the performance of the final conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. This data demonstrates that increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of ADCs in rats, thereby increasing their circulation time.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data adapted from studies on trastuzumab-DM1 conjugates. A branched or pendant PEG configuration can be more effective at shielding a hydrophobic payload, leading to improved pharmacokinetics, especially for ADCs with a high drug-to-antibody ratio (DAR).

Table 3: Synthesis Yields of Alkyne-Terminated Heterobifunctional Oligo(ethylene glycol) Linkers
Compoundn (number of ethylene glycol units)Yield (%)
2a 392
2b 494
2c 595
3a 3>95
3b 4>95
3c 5>95

Data from a study on the synthesis of clickable heterobifunctional OEG linkers. This table highlights the high efficiency of synthetic routes for producing heterobifunctional PEG linkers.

Key Applications and Experimental Protocols

Heterobifunctional PEG linkers are instrumental in a variety of applications, most notably in the construction of ADCs and the functionalization of nanoparticles.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. Heterobifunctional PEG linkers are crucial for connecting the antibody and the drug, ensuring the stability of the conjugate in circulation and facilitating the release of the drug at the target site.

This protocol describes the conjugation of a protein (e.g., an antibody) with available primary amines to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug).

Materials:

  • Protein with primary amines (Protein-NH₂)

  • Molecule with a sulfhydryl group (Molecule-SH)

  • Maleimide-PEG-NHS Ester crosslinker

  • Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Desalting column

Procedure:

  • Protein-NH₂ Reaction: Dissolve the amine-containing protein in the conjugation buffer. Add a several-fold molar excess of the Maleimide-PEG-NHS Ester crosslinker to the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.

  • Molecule-SH Reaction: Combine and mix the sulfhydryl-containing molecule with the desalted, maleimide-activated protein.

  • Final Incubation: Incubate the final reaction mixture at room temperature for 30 minutes or 2 hours at 4°C.

  • Characterization: The final conjugate can be characterized by methods such as SDS-PAGE to observe the shift in molecular weight and by size-exclusion chromatography (SEC-HPLC) to assess purity.

Nanoparticle Functionalization

Heterobifunctional PEG linkers are used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles, enhancing their biocompatibility and enabling targeted delivery.

This protocol details the attachment of a protein to a gold nanoparticle using a PEG linker with a thiol group to bind to the gold surface and an NHS-ester group to react with the protein.

Materials:

  • Gold nanoparticles (AuNPs)

  • Thiol-PEG-NHS Ester linker

  • Protein of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Washing Buffer (e.g., PBS with a small amount of Tween 20)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Linker Activation of AuNPs: Add the Thiol-PEG-NHS Ester linker to the gold nanoparticle suspension. The thiol group will spontaneously form a bond with the gold surface.

  • Removal of Excess Linker: Centrifuge the mixture to pellet the functionalized AuNPs. Carefully remove the supernatant containing the excess linker. Wash the pellet with the washing buffer and repeat the centrifugation step twice.

  • Protein Conjugation: Resuspend the PEG-activated AuNPs in the reaction buffer. Add the protein of interest to the AuNP suspension. The NHS-ester will react with primary amines on the protein to form a stable amide bond.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification: Centrifuge the mixture to pellet the protein-conjugated AuNPs. Wash the pellet with the washing buffer to remove any unbound protein. Repeat this step three times. Resuspend the final conjugate in a suitable storage buffer.

Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. Heterobifunctional PEG linkers with azide (B81097) and alkyne functionalities are widely used for this purpose.

This protocol outlines the conjugation of an azide-modified drug to an alkyne-functionalized antibody.

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the drug)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA, sodium ascorbate (prepare fresh), and the azide-modified drug in the appropriate solvents.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified mAb with the desired molar excess of the azide-modified drug solution. In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Click Reaction: Add the CuSO₄/THPTA mixture to the mAb/drug solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Gently mix and incubate at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC using an SEC column to remove excess drug and other small molecules.

Visualizing the Processes: Diagrams of Key Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental structures and workflows involving heterobifunctional PEG linkers.

G General Structure of a Heterobifunctional PEGylated Conjugate cluster_0 Targeting Moiety cluster_1 Heterobifunctional PEG Linker cluster_2 Payload Target Antibody Protein Peptide Linker Functional Group A PEG Chain Functional Group B Target->Linker:f0 Covalent Bond Payload Drug Imaging Agent Biotin Linker:f1->Payload Covalent Bond

A heterobifunctional PEG linker covalently connects a targeting moiety to a payload.

G Workflow for ADC Synthesis and Characterization cluster_0 Synthesis cluster_1 Characterization A Antibody Modification (e.g., with NHS-ester end of linker) B Drug Conjugation (e.g., with maleimide (B117702) end of linker) A->B C Purification (e.g., SEC) B->C D Drug-to-Antibody Ratio (DAR) Determination (e.g., HIC, MS) C->D E Purity and Aggregation Analysis (e.g., SEC) C->E F In Vitro Cytotoxicity Assay D->F G In Vivo Efficacy Studies F->G G Nanoparticle Functionalization Workflow NP Nanoparticle Core (e.g., Gold, Iron Oxide) Linker Heterobifunctional PEG Linker NP->Linker Surface Attachment (e.g., Thiol-Gold) Functionalized_NP Functionalized Nanoparticle Ligand Targeting Ligand (e.g., Antibody, Peptide) Linker->Ligand Conjugation (e.g., NHS-Amine)

References

A Technical Guide to Fmoc-NH-PEG14-acid: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-NH-PEG14-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This document details the chemical properties, mechanism of action, and relevant experimental protocols associated with the use of this compound in this cutting-edge field of drug discovery.

Core Properties of this compound

This compound is a heterobifunctional linker molecule. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other, connected by a 14-unit polyethylene (B3416737) glycol (PEG) chain. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the carboxylic acid allows for standard amide bond formation. The hydrophilic PEG chain is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

PropertyValueSource
Molecular Weight ~928.08 g/mol [1]
CAS Number Not consistently reportedN/A
Chemical Formula C46H73NO18[1]
Description A PEG-based PROTAC linker
Synonym Fmoc-N-amido-PEG14-acid

Mechanism of Action: The PROTAC Approach

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

The general mechanism is as follows:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination : The E3 ligase, now in close proximity to the POI, facilitates the attachment of a polyubiquitin (B1169507) chain to the target protein.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling : The PROTAC molecule is released and can catalyze further rounds of protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., using this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub E2->Ternary Ub Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach with sequential amide bond formations. The following is a representative protocol.

Representative PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Second Amide Coupling POI_Ligand POI Ligand (with amine) Coupling1 Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate1 Fmoc-NH-PEG14-POI Ligand Coupling1->Intermediate1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Intermediate1->Deprotection Intermediate2 H2N-PEG14-POI Ligand Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

PROTAC Synthesis Workflow
Detailed Protocol for Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized component (such as this compound) with an amine-functionalized component.

Reagents and Materials:

  • Carboxylic acid component (e.g., this compound) (1.0 eq)

  • Amine component (e.g., POI ligand with a free amine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid component in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Fmoc Deprotection

Reagents and Materials:

  • Fmoc-protected compound

  • 20% Piperidine in DMF

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Fmoc-protected compound in the 20% piperidine in DMF solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting amine is often used in the next step without further purification.

Biological Evaluation: Western Blot Analysis of Protein Degradation

A common method to assess the efficacy of a synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.

Materials and Reagents:

  • Cell line expressing the target protein

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment : Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer : Normalize protein amounts, prepare samples with loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting : Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

  • Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and the vehicle-treated sample.

References

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG14-acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Fmoc-NH-PEG14-acid, a hydrophilic linker, in solid-phase peptide synthesis (SPPS). The incorporation of a polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and pharmacokinetic properties of the final peptide, making it a valuable tool in drug development and various research applications.[1][2] The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Introduction to this compound

This compound is a bifunctional linker featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The Fmoc group provides temporary protection of the amine, which can be removed under basic conditions, while the carboxylic acid allows for coupling to a free amine on the solid support or a growing peptide chain. The 14-unit PEG chain imparts hydrophilicity to the molecule, which can help to disrupt peptide aggregation during synthesis and improve the solubility of the final product.

Materials and Reagents

Reagent/MaterialRecommended GradeSupplier Examples
This compound≥95% PurityBroadPharm, Aapptec
Solid Support (Resin)e.g., Rink Amide, Wang, 2-Chlorotrityl ChlorideGyros Protein Technologies, ChemPep
Solvents (DMF, DCM)Peptide Synthesis Grade, Amine-FreeSigma-Aldrich, Thermo Fisher Scientific
Fmoc Deprotection Reagent20% Piperidine (B6355638) in DMFPrepare fresh or purchase
Coupling ReagentsHBTU, HATU, HOBt, DICAapptec, ChemPep
BaseDIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich
Cleavage Cocktaile.g., Reagent K (TFA/water/phenol (B47542)/thioanisole (B89551)/EDT)Prepare fresh
EtherCold Diethyl or Methyl-tert-butyl EtherSigma-Aldrich
Acetic AnhydrideReagent GradeSigma-Aldrich
PyridineAnhydrousSigma-Aldrich

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence during SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

A workflow for the Fmoc deprotection and subsequent coupling is illustrated below.

SPPS_Workflow Resin Resin with Fmoc-protected Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of This compound Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Figure 1. General workflow for a single cycle of deprotection and coupling in SPPS.

Coupling of this compound

This protocol describes the activation and coupling of the PEG linker to the deprotected amine on the resin. Due to the size and flexibility of the PEG14 chain, extended coupling times or double coupling may be necessary to ensure complete reaction.

Standard Coupling Protocol using HBTU/HOBt:

  • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), HOBt (2-4 equivalents), and HBTU (2-4 equivalents) in a minimal amount of DMF.

  • Add DIPEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored using a Kaiser test; a negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive after the initial coupling time, a second coupling (double coupling) may be performed by repeating steps 1-4.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

ParameterStandard Amino AcidThis compound (Recommended)
Equivalents2-42-5
Coupling Time30-60 min1-4 hours (or overnight)
MonitoringKaiser TestKaiser Test
Double CouplingIf necessaryRecommended if Kaiser test is positive
Capping (Optional)

If the coupling reaction is incomplete, any unreacted amines can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DMF (e.g., 1:2:3 v/v/v) for 30 minutes.

  • Drain the capping solution and wash the resin with DMF (3-5 times).

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

General Cleavage Protocol using Reagent K:

  • Reagent K Composition: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[3]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether or methyl-tert-butyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) Start->Cleavage Incubation Stir 2-4h at RT Cleavage->Incubation Filtration Filter and Collect Filtrate Incubation->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Isolation Centrifuge and Wash Peptide Pellet Precipitation->Isolation Final_Product Dry Crude PEGylated Peptide Isolation->Final_Product

Figure 2. Workflow for the cleavage and isolation of the PEGylated peptide.

Purification and Analysis

The crude PEGylated peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete CouplingSteric hindrance from PEG chain, inefficient activationIncrease coupling time, perform a double coupling, use a more potent coupling agent (e.g., HATU).
Peptide AggregationHydrophobic peptide sequenceThe PEG linker should help mitigate this, but using a PEG-grafted resin (e.g., TentaGel) can further improve solvation.
Low Cleavage YieldIncomplete cleavage from the resinExtend cleavage time, ensure a sufficient volume of cleavage cocktail is used.
Side Product FormationIncomplete deprotection or side reactions during cleavageUse appropriate scavengers in the cleavage cocktail based on the peptide sequence.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling TFA and other volatile reagents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[4]

By following these protocols, researchers can successfully incorporate this compound into their peptide synthesis workflows to generate PEGylated peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Coupling Fmoc-NH-PEG14-Acid to an Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique in drug development and research. PEGylation can enhance the therapeutic properties of peptides, proteins, and small molecules by increasing their hydrodynamic size, which in turn can improve solubility, prolong circulation half-life, and reduce immunogenicity.[1][2][3] Fmoc-NH-PEG14-acid is a heterobifunctional linker that provides a flexible PEG spacer, with an Fmoc-protected amine at one end and a carboxylic acid at the other.[4][5] The carboxylic acid moiety can be readily coupled to the free amino group of an amino acid to form a stable amide bond.

This document provides a detailed protocol for the solution-phase coupling of this compound to an amino acid, subsequent purification, and characterization of the resulting conjugate.

Chemical Reaction Pathway

The coupling of this compound to an amino acid involves the activation of the carboxylic acid group of the PEG linker, followed by nucleophilic attack from the amino group of the amino acid to form an amide bond. Common coupling reagents for this reaction include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions like racemization.

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Fmoc_PEG_Acid Fmoc-NH-PEG14-COOH Activated_PEG Activated Fmoc-PEG Ester Fmoc_PEG_Acid->Activated_PEG + Coupling Reagent Amino_Acid H₂N-CHR-COOH (Amino Acid) Coupled_Product Fmoc-NH-PEG14-CO-NH-CHR-COOH (PEGylated Amino Acid) Amino_Acid->Coupled_Product Coupling_Reagent Coupling Reagent (e.g., EDC/NHS) Coupling_Reagent->Activated_PEG Activated_PEG->Coupled_Product + Amino Acid Byproduct Byproduct (e.g., Urea) G start Start dissolve_peg Dissolve this compound and NHS in anhydrous DMF start->dissolve_peg cool Cool to 0°C dissolve_peg->cool add_edc Add EDC and stir for 1h (Activation) cool->add_edc couple Add amino acid solution to activated PEG and stir for 12-24h add_edc->couple prepare_aa Dissolve amino acid in DMF prepare_aa->couple monitor Monitor reaction by TLC or LC-MS couple->monitor workup Aqueous work-up (Extraction and Washing) monitor->workup Reaction Complete dry Dry organic phase and concentrate workup->dry purify Purify by RP-HPLC dry->purify characterize Characterize by LC-MS and NMR purify->characterize end End characterize->end

References

Application Notes and Protocols for Fmoc-NH-PEG14-acid as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance solubility, improve stability, and prolong circulation half-life.

This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG14-acid , a heterobifunctional linker, in the development of ADCs. The 14-unit PEG chain offers a significant hydrophilic spacer, which can be advantageous when working with hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation. The terminal Fmoc-protected amine and carboxylic acid functionalities allow for a versatile, two-stage conjugation strategy.

Properties and Advantages of a PEG14 Linker

The incorporation of a long-chain PEG linker, such as PEG14, is expected to confer several beneficial properties to an ADC:

  • Enhanced Hydrophilicity: The extended PEG chain significantly increases the water solubility of the ADC, which is crucial for preventing aggregation, especially when conjugating hydrophobic drug molecules.[]

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend the plasma half-life of the ADC.[][2] Studies have shown that ADCs with longer PEG chains (e.g., 8, 12, and 24 PEG units) exhibit increased plasma and tumor exposure compared to those with shorter PEG chains.[3]

  • Reduced Immunogenicity: The flexible PEG chain can create a "shield" around the linker and payload, potentially masking immunogenic epitopes and reducing the risk of an anti-drug antibody (ADA) response.[]

  • Increased Drug Loading: By mitigating the hydrophobicity-driven aggregation associated with high drug loading, longer PEG linkers may enable the development of ADCs with a higher DAR, potentially leading to enhanced potency.

  • Flexible Spacer: The 14-unit PEG chain provides a long and flexible spacer between the antibody and the drug, which can minimize steric hindrance and ensure that the antibody's binding to its target antigen is not compromised.

Data Presentation

The following tables summarize the expected impact of a PEG14 linker on key ADC performance metrics based on trends observed in the literature for long-chain PEG linkers. Disclaimer: These are representative examples and not experimentally determined values for a PEG14 linker.

Table 1: Expected Impact of PEG14 Linker on ADC Pharmacokinetics

Linker TypeRepresentative Half-life (t½) in vivoRepresentative Tumor Exposure (AUC)Notes
Non-PEGylatedLowLowProne to rapid clearance and aggregation with hydrophobic payloads.
Short-chain PEG (e.g., PEG4)ModerateModerateProvides a balance of improved stability and efficient tumor penetration.
Long-chain PEG (e.g., PEG14) High High Expected to significantly prolong circulation time and increase tumor accumulation.

Table 2: Expected Impact of PEG14 Linker on In Vitro Cytotoxicity

Linker TypeRepresentative IC50 (nM)Notes
Non-PEGylatedLowPotency can be high, but formulation challenges may arise.
Short-chain PEG (e.g., PEG4)Low to ModerateMay have a minor impact on in vitro potency.
Long-chain PEG (e.g., PEG14) Moderate A potential trade-off with in vitro potency may exist due to the long spacer, though this is often compensated by improved in vivo efficacy.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug (containing a primary amine) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic drug with a primary amine (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) or EDC (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature for 4 hours or overnight at 4°C to form the Fmoc-NH-PEG14-NHS ester.

  • Conjugation to the Drug:

    • In a separate vial, dissolve the amine-containing cytotoxic drug (1.5 equivalents) in anhydrous DMF.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction at room temperature overnight.

  • Fmoc Deprotection:

    • To the reaction mixture, add 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes to remove the Fmoc protecting group, yielding the free amine of the drug-linker conjugate.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system with a suitable gradient of acetonitrile (B52724) in water (with 0.1% TFA).

    • Collect and lyophilize the fractions containing the pure product.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody via the linker's newly exposed primary amine. This example utilizes a two-step process where the antibody is first modified with a bifunctional crosslinker (e.g., SMCC) to introduce a maleimide (B117702) group, which then reacts with a thiol-containing payload. For the purpose of this protocol, we will assume the drug-linker from Protocol 1 has been further modified to introduce a terminal thiol group. A more direct approach would be to activate the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues) to react with the amine of the drug-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-Linker conjugate with a terminal primary amine (from Protocol 1)

  • EDC and Sulfo-NHS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the mAb into an amine-free buffer such as PBS at pH 7.4.

  • Activation of Drug-Linker:

    • Dissolve the purified drug-linker conjugate (10-20 fold molar excess over the antibody) in an organic solvent such as DMSO.

  • Antibody Modification (Carboxyl Group Activation):

    • To the antibody solution, add EDC (50-100 fold molar excess) and Sulfo-NHS (50-100 fold molar excess).

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups on the antibody.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the activated antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quenching:

    • Add the quenching solution to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC or HIC.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a drug-linker to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

    • Run a linear gradient from 100% A to 100% B.

    • The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR.

    • Calculate the average DAR by integrating the peak areas of each species.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Method:

    • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the dose-response curve.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_characterization Purification & Characterization Linker This compound ActivatedLinker Fmoc-NH-PEG14-NHS Ester Linker->ActivatedLinker EDC/NHS FmocDrugLinker Fmoc-Drug-Linker ActivatedLinker->FmocDrugLinker Drug Amine-Payload Drug->FmocDrugLinker DrugLinker Amine-Drug-Linker FmocDrugLinker->DrugLinker Piperidine ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Antibody Monoclonal Antibody ActivatedAb Activated Antibody Antibody->ActivatedAb EDC/Sulfo-NHS ActivatedAb->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (HIC, LC-MS, MTT) Purification->Characterization

Caption: Experimental workflow for ADC synthesis.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Binding->TumorCell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: General mechanism of action for an ADC.

References

Step-by-Step Guide for Fmoc Deprotection of PEGylated Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the efficient and clean removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from polyethylene (B3416737) glycol (PEG) conjugated compounds. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in peptide synthesis, drug delivery, and bioconjugation.

Introduction to Fmoc Deprotection in PEGylated Systems

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability.[1] Its removal, or deprotection, is a critical step that must be performed with high efficiency to ensure the desired product's purity and yield. When dealing with PEGylated compounds, certain considerations must be taken into account due to the unique physicochemical properties of polyethylene glycol (PEG), such as its high solubility in various solvents and potential for steric hindrance.

Fmoc deprotection is achieved through a β-elimination mechanism initiated by a base.[2] Typically, a secondary amine, such as piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate (B1207046) bond and release of the free amine.[3] The resulting dibenzofulvene (DBF) byproduct is subsequently scavenged by the amine base to form a stable adduct.[2]

Key Considerations for PEGylated Compounds

When performing Fmoc deprotection on PEGylated substrates, the following factors should be considered:

  • Solvent Selection: While N,N-dimethylformamide (DMF) is the most common solvent for Fmoc deprotection, the solubility of the PEGylated compound should be the primary determinant.[1] For highly PEGylated molecules, solvents like dichloromethane (B109758) (DCM) or mixtures containing water may be necessary.

  • Resin Swelling: For solid-phase synthesis, proper swelling of the PEG-grafted resin is crucial for efficient reagent access. Polyethylene glycol-grafted polystyrene (PEG-PS) supports swell differently than standard polystyrene resins.

  • Steric Hindrance: The bulky nature of the PEG chain can sometimes hinder the access of the deprotection reagent to the Fmoc group. This may necessitate longer reaction times or the use of less sterically hindered bases.

  • Monitoring the Reaction: The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

Reagents for Fmoc Deprotection

The choice of base for Fmoc deprotection is critical and can significantly impact the reaction's efficiency and the prevalence of side reactions.

ReagentTypical ConcentrationSolvent(s)Key Characteristics
Piperidine 20-50% (v/v)DMF, NMPThe most common and efficient reagent for Fmoc removal.
Piperazine (B1678402) (PZ) 5-10% (w/v)DMF, DMF/EthanolA less nucleophilic and less basic alternative to piperidine, often used to minimize side reactions like aspartimide formation.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v)DMF, NMPA strong, non-nucleophilic base that can be used in lower concentrations. Often used in combination with a nucleophile like piperazine.
Dipropylamine (DPA) 25% (v/v)DMFShown to reduce aspartimide formation.
4-Methylpiperidine (4MP) 20% (v/v)DMFA viable alternative to piperidine with similar efficiency.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc deprotection, leading to impurities in the final product. Understanding and mitigating these is crucial for obtaining high-purity PEGylated compounds.

Side ReactionDescriptionSusceptible SequencesMitigation Strategies
Aspartimide Formation The backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide.Asp-Gly, Asp-Ser- Use a less basic deprotection reagent like piperazine or dipropylamine.- Add a weak acid like formic acid or HOBt to buffer the basicity.- Reduce deprotection time.
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide, leading to chain termination.N-terminal dipeptides, especially those containing Proline.- Use alternative deprotection conditions.- Modify the synthesis strategy.
Racemization Epimerization of optically active amino acids under basic conditions.C-terminal residues, Cysteine, Histidine.- Careful selection of the base and reaction conditions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of PEGylated Compounds on Solid Support

This protocol is suitable for PEGylated peptides and other molecules synthesized on a solid support, such as a PEG-PS resin.

Materials:

  • Fmoc-protected PEGylated compound on solid support (e.g., Rink Amide resin)

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • Washing solvent: High-purity DMF

  • Reaction vessel (e.g., solid-phase synthesis column)

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin-bound PEGylated compound in DMF for at least 30 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for an additional 10-20 minutes. The optimal time may vary depending on the specific PEGylated compound.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step or cleavage from the support.

Protocol 2: Fmoc Deprotection of PEGylated Compounds in Solution

This protocol is designed for the deprotection of Fmoc-protected PEGylated compounds that are soluble in organic solvents.

Materials:

  • Fmoc-protected PEGylated compound

  • Deprotection solution: 20% (v/v) piperidine in DMF (or another suitable solvent)

  • Reaction flask

  • Stirring apparatus

  • Quenching solution (e.g., water)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., sodium sulfate)

  • Rotary evaporator

  • Purification system (e.g., flash chromatography)

Procedure:

  • Dissolution: Dissolve the Fmoc-protected PEGylated compound in a suitable solvent (e.g., DMF, acetonitrile) in a reaction flask.

  • Addition of Base: While stirring, add the deprotection reagent (e.g., piperidine) to the solution. A typical molar excess of the base is used.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Washing: Wash the organic layer with a brine solution to remove residual base and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as silica (B1680970) gel flash chromatography, to obtain the deprotected PEGylated compound.

Visualizing the Process

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Protected Fmoc-NH-PEG Intermediate Carbanion Intermediate Fmoc_Protected->Intermediate + Base Base Base (e.g., Piperidine) Adduct DBF-Base Adduct Deprotected H2N-PEG Intermediate->Deprotected β-elimination DBF Dibenzofulvene (DBF) DBF->Adduct + Base

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Experimental Workflow for Solid-Phase Fmoc Deprotection

SPPS_Deprotection_Workflow Start Start: Fmoc-PEG-Resin Swell 1. Swell Resin in DMF Start->Swell Add_Base1 2. Add Deprotection Solution (e.g., 20% Piperidine/DMF) Swell->Add_Base1 Agitate1 3. Agitate (5-10 min) Add_Base1->Agitate1 Drain1 4. Drain Solution Agitate1->Drain1 Add_Base2 5. Add Fresh Deprotection Solution Drain1->Add_Base2 Agitate2 6. Agitate (10-20 min) Add_Base2->Agitate2 Drain2 7. Drain Solution Agitate2->Drain2 Wash 8. Wash Resin with DMF (5x) Drain2->Wash End End: H2N-PEG-Resin Wash->End

Caption: A typical workflow for Fmoc deprotection on a solid support.

References

Application Notes and Protocols for Bioconjugation using Fmoc-NH-PEG14-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG14-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and drug development. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a hydrophilic 14-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the sequential and specific conjugation of different molecules.

The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF). This is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise addition of amino acids. The terminal carboxylic acid can be activated to react with primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, forming stable amide bonds. The long, hydrophilic PEG14 spacer enhances the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can improve pharmacokinetic properties by providing a steric shield.

These application notes provide detailed protocols for two key applications of this compound: its use as a building block in solid-phase peptide synthesis and its role as a linker for the conjugation of molecules to proteins.

Application 1: Incorporation of a PEG Spacer in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the this compound linker into a growing peptide chain during standard Fmoc-based solid-phase peptide synthesis. This is useful for creating peptides with enhanced solubility or for introducing a specific attachment point for further modification.

Experimental Protocol: SPPS

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Alternatively, use HATU (3 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

    • Pre-activate for 5-10 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Continuation of Synthesis: The terminal Fmoc group on the PEG linker can now be deprotected (as in step 2) to allow for the coupling of the next Fmoc-amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary
ParameterTypical ValueNotes
Coupling Efficiency >99%As determined by Kaiser test or UV monitoring of Fmoc deprotection.
Overall Crude Purity 60-85%Dependent on the length and sequence of the peptide. Determined by analytical RP-HPLC.
Final Yield (post-HPLC) 15-40%Highly dependent on peptide sequence, length, and purification efficiency.
Molecular Weight ConfirmedVerified by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The addition of the PEG linker will add approximately 749.9 Da.

Experimental Workflow Diagram

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling This compound + HOBt/DIC wash1->couple wash2 4. Wash (DMF/DCM) couple->wash2 kaiser 5. Kaiser Test (Optional) wash2->kaiser kaiser->couple Positive (Recouple) continue_synth 6. Continue Synthesis (Repeat Deprotection/Coupling) kaiser->continue_synth Negative cleave 7. Cleavage (TFA Cocktail) continue_synth->cleave purify 8. Precipitation & Purification (Ether & RP-HPLC) cleave->purify end Final Product: PEGylated Peptide purify->end

Caption: Workflow for incorporating this compound into a peptide chain via SPPS.

Application 2: Conjugation of a Small Molecule to a Protein via Lysine Residues

This protocol details a two-step process for conjugating a payload (e.g., a small molecule drug or a fluorescent dye) to a protein, such as an antibody. First, the this compound linker is attached to the payload. Second, the Fmoc group is removed, and the linker-payload construct is conjugated to the protein.

Experimental Protocol: Protein Conjugation

Part A: Activation of Payload with this compound

Materials:

  • Payload molecule with a primary or secondary amine

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial

Procedure:

  • Activation of Linker:

    • Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir at room temperature for 1 hour to form the NHS ester of the linker.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload (1.1 eq) in anhydrous DMF.

    • Add the payload solution to the activated linker solution.

    • Stir at room temperature overnight.

  • Purification: Purify the Fmoc-NH-PEG14-Payload conjugate using an appropriate method, such as flash chromatography or preparative HPLC.

Part B: Conjugation to Protein

Materials:

  • Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Fmoc-NH-PEG14-Payload conjugate

  • Piperidine

  • EDC and NHS (or Sulfo-NHS)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

  • Fmoc Deprotection of Linker-Payload:

    • Dissolve the purified Fmoc-NH-PEG14-Payload in DMF.

    • Add piperidine to a final concentration of 20%.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum. The resulting product is NH2-PEG14-Payload.

  • Protein Preparation:

    • Buffer exchange the protein into the reaction buffer (PBS, pH 7.4) to a concentration of 2-10 mg/mL.

  • Activation of NH2-PEG14-Payload (if it has a carboxyl group) or Protein:

    • This protocol assumes the payload is being attached via the linker's original acid group to the protein's lysines.

    • Dissolve the deprotected NH2-PEG14-Payload (which now has a free amine and the payload attached at the other end) in DMSO. This step is a misinterpretation of the initial molecule. A corrected approach is to activate the acid on the linker first, attach to the protein, deprotect, and then add the payload. However, for a more direct approach, we will assume a payload is being attached to the linker's acid group, and the linker's amine will be attached to a protein.

    • Corrected Workflow: We will activate the carboxylic acid of the deprotected H2N-PEG14-Payload.

    • Dissolve H2N-PEG14-Payload (10-20 fold molar excess over the protein) in DMSO.

    • Add EDC (1.2 eq relative to linker) and Sulfo-NHS (1.2 eq relative to linker).

    • Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.

  • Conjugation Reaction:

    • Slowly add the activated H2N-PEG14-Payload solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove excess linker-payload and byproducts by purifying the protein conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the payload has a chromophore), purity (by SDS-PAGE and SEC-HPLC), and functionality (e.g., binding affinity by ELISA or SPR).

Quantitative Data Summary
ParameterTypical ValueNotes
Molar Excess of Linker 10-20 foldRelative to the protein; this can be adjusted to control the degree of labeling.
Reaction Time 2-4 hoursAt room temperature.
Degree of Labeling (DOL) 2-6Moles of payload per mole of antibody; can be controlled by reaction stoichiometry and time.
Conjugate Recovery >85%After purification by size-exclusion chromatography.
Purity (monomer content) >95%As determined by SEC-HPLC, indicating minimal aggregation.

Logical Relationship Diagram

Conjugation_Pathway cluster_linker_prep Part A: Linker-Payload Preparation cluster_protein_conj Part B: Protein Conjugation linker Fmoc-NH-PEG14-COOH activated_linker Fmoc-NH-PEG14-CO-NHS (via EDC/NHS) linker->activated_linker payload Amine-Payload fmoc_payload Fmoc-NH-PEG14-Payload payload->fmoc_payload activated_linker->fmoc_payload deprotected_payload H2N-PEG14-Payload (via 20% Piperidine) fmoc_payload->deprotected_payload activated_payload Activated H2N-PEG14-Payload (via EDC/S-NHS) deprotected_payload->activated_payload protein Protein (e.g., Antibody) with Lysine -NH2 conjugate Protein-PEG14-Payload Conjugate protein->conjugate activated_payload->conjugate purified_conjugate Purified Conjugate (via SEC) conjugate->purified_conjugate end_product Final Characterized Conjugate purified_conjugate->end_product

Caption: Logical pathway for conjugating a payload to a protein using this compound.

Application Notes and Protocols for the Synthesis of PEGylated Peptides using Fmoc-NH-PEG14-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of PEGylated peptides utilizing Fmoc-NH-PEG14-acid. This reagent facilitates the site-specific incorporation of a 14-unit polyethylene (B3416737) glycol (PEG) linker, a valuable tool for enhancing the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic volume and shielding it from proteolytic degradation.

Advantages of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) for PEGylation

The use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for solid-phase peptide synthesis (SPPS) due to its milder reaction conditions compared to the traditional Boc/Benzyl approach. This is particularly advantageous for the synthesis of modified peptides, such as PEGylated peptides, as it minimizes the risk of side reactions and degradation of sensitive moieties.[1][2] The Fmoc protecting group is stable to acids but is easily removed by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).[2] This orthogonality allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[3]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin is commonly used for the synthesis of C-terminally amidated peptides.[4]

  • Fmoc-Protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection.

  • This compound: The PEGylating reagent.

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium/aminium salt.

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Fmoc-Deprotection Solution: 20% piperidine in DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM), Methanol (B129727) (MeOH).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation and Washing Solvent: Cold diethyl ether.

Protocol for N-Terminal PEGylation of a Model Peptide

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale, followed by N-terminal PEGylation with this compound.

1. Resin Swelling and Initial Deprotection:

  • Swell 200 mg of Rink Amide resin (0.5 mmol/g loading) in DMF in a reaction vessel for 1 hour.

  • Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

2. Amino Acid Couplings (Peptide Chain Elongation):

  • Activation: In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 equivalents) and HCTU (0.38 mmol, 3.8 equivalents) in a minimal amount of DMF. Add DIPEA (0.8 mmol, 8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF as described in step 1.

  • Repeat the coupling and deprotection cycles for each amino acid in the peptide sequence.

3. N-Terminal PEGylation:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the resin-bound peptide thoroughly.

  • Activation of this compound: In a separate vial, dissolve this compound (0.2 mmol, 2 equivalents) and HCTU (0.19 mmol, 1.9 equivalents) in DMF. Add DIPEA (0.4 mmol, 4 equivalents) and pre-activate for 5 minutes.

  • Coupling: Add the activated PEG reagent to the peptide-resin and agitate for 2-4 hours, or until a negative Kaiser test is obtained.

  • Wash the PEGylated peptide-resin with DMF (5 times), DCM (3 times), and methanol (3 times), then dry under vacuum.

4. Cleavage and Deprotection:

  • Add the cleavage cocktail (5 mL) to the dried resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold tube containing diethyl ether.

  • The cleaved peptide will precipitate.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (3 times).

  • Dry the crude PEGylated peptide under vacuum.

5. Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Quantitative Data

Table 1: Representative Synthesis Data for a PEGylated Peptide

StepReagentCoupling Time (h)Kaiser Test ResultEstimated Purity by HPLC (Crude)
Amino Acid Coupling
Ala CouplingFmoc-Ala-OH1.5Negative>98%
Gly CouplingFmoc-Gly-OH1.0Negative>97%
Leu CouplingFmoc-Leu-OH2.0Negative>95%
PEGylation
PEG CouplingFmoc-NH-PEGx-acid3.0Negative>85%

Note: This table is illustrative. Actual coupling times and purity will vary depending on the specific peptide sequence and PEG linker.

Characterization of PEGylated Peptides

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of synthetic peptides. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. The PEGylated peptide will have a significantly different retention time compared to the un-PEGylated precursor.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight. For PEGylated peptides, the mass spectrum will show a characteristic distribution of peaks corresponding to the polydispersity of the PEG chain, if a polydisperse PEG reagent is used. For monodisperse PEG reagents like this compound, a single major peak corresponding to the calculated molecular weight is expected.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflow for synthesizing a PEGylated peptide and a relevant biological signaling pathway where such peptides may have applications.

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CoupleAA Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->CoupleAA Wash2 Wash (DMF) CoupleAA->Wash2 Kaiser1 Kaiser Test Wash2->Kaiser1 Repeat Repeat for Each Amino Acid Kaiser1->Repeat Negative Deprotect_Final Final Fmoc Deprotection Kaiser1->Deprotect_Final Positive Repeat->Deprotect1 Wash3 Wash (DMF, DCM) Deprotect_Final->Wash3 CouplePEG PEGylation (this compound, HCTU, DIPEA) Wash3->CouplePEG Wash4 Wash (DMF, DCM, MeOH) CouplePEG->Wash4 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash4->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Caption: Experimental workflow for the synthesis of a PEGylated peptide.

PEGylated peptides are often designed to modulate specific biological pathways, for instance, by acting as antagonists to receptor-ligand interactions involved in angiogenesis. The following diagram illustrates the simplified VEGF/NRP1 and Ang2/Tie2 signaling pathways, which are critical in angiogenesis and are potential targets for PEGylated peptide therapeutics.

Signaling_Pathways cluster_VEGF VEGF/NRP1 Pathway cluster_Ang Ang2/Tie2 Pathway VEGF VEGF-A NRP1 NRP1 VEGF->NRP1 binds VEGFR2 VEGFR2 NRP1->VEGFR2 co-receptor PI3K_VEGF PI3K VEGFR2->PI3K_VEGF PLCg PLCγ VEGFR2->PLCg Akt_VEGF Akt PI3K_VEGF->Akt_VEGF Angiogenesis_VEGF Angiogenesis Proliferation Permeability Akt_VEGF->Angiogenesis_VEGF MAPK MAPK PLCg->MAPK MAPK->Angiogenesis_VEGF Ang2 Ang2 Tie2 Tie2 Receptor Ang2->Tie2 binds (antagonist) PI3K_Ang PI3K Tie2->PI3K_Ang inhibits activation Vessel_Destabilization Vessel Destabilization Increased Permeability Tie2->Vessel_Destabilization Akt_Ang Akt PI3K_Ang->Akt_Ang PEG_Peptide PEGylated Peptide Antagonist PEG_Peptide->VEGF PEG_Peptide->Ang2

Caption: Simplified angiogenesis signaling pathways targeted by PEGylated peptides.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-NH-PEG14-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG14-acid is a heterobifunctional linker molecule designed for the surface modification of nanoparticles. This linker possesses three key components:

  • A fluorenylmethyloxycarbonyl (Fmoc) protected amine group : This protecting group is stable under acidic and neutral conditions but can be readily removed using a mild base, typically a piperidine (B6355638) solution, to expose a primary amine. This amine can then be used for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.

  • A 14-unit polyethylene (B3416737) glycol (PEG) spacer : The PEG chain is a hydrophilic polymer that, when attached to a nanoparticle surface, imparts a "stealth" characteristic. This PEG layer sterically hinders the adsorption of opsonin proteins from the bloodstream, leading to reduced recognition and clearance by the mononuclear phagocyte system (MPS). The result is a significantly prolonged systemic circulation time, which is crucial for nanoparticles to accumulate at their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. PEGylation also improves the colloidal stability of nanoparticles in biological media, preventing aggregation.

  • A terminal carboxylic acid group : This functional group allows for the covalent attachment of the linker to nanoparticles that have primary amine groups on their surface. The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the nanoparticle's surface amines.

The use of this compound provides a versatile and powerful strategy for creating multifunctional nanoparticles for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics.

Applications

The unique properties of this compound make it suitable for a variety of advanced applications in nanomedicine:

  • Targeted Drug Delivery : The exposed amine group after Fmoc deprotection serves as a handle for conjugating targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules that can specifically bind to receptors overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs.

  • Medical Imaging : Imaging agents, including fluorescent dyes or chelators for radiometals, can be attached to the deprotected amine, enabling the use of the modified nanoparticles as contrast agents for various imaging modalities like fluorescence imaging, MRI, or PET scans.

  • Theranostics : By co-conjugating both a therapeutic agent and an imaging molecule, "theranostic" nanoparticles can be developed for simultaneous diagnosis and therapy, allowing for real-time monitoring of drug delivery and therapeutic response.

  • Improved Pharmacokinetics : The PEG14 spacer enhances the in vivo performance of nanoparticles by increasing their circulation half-life and improving their stability in biological fluids.

Quantitative Data on Nanoparticle Surface Modification

The successful surface modification of nanoparticles with this compound can be quantified by various analytical techniques. The following tables provide representative data on the expected changes in nanoparticle properties before and after modification.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

ParameterBare Nanoparticles (e.g., Amine-Functionalized Iron Oxide)PEGylated Nanoparticles (After conjugation with this compound)
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) +25 ± 3-5 ± 2
Conjugation Efficiency (%) N/A> 85%
PEG Grafting Density (chains/nm²) N/A1.5 - 3.0

Data is representative and will vary depending on the nanoparticle type, size, and reaction conditions.

Table 2: Quantification of Surface Functional Groups

Functional GroupMethod of QuantificationExpected Value (molecules per nanoparticle)
Surface Amine Groups (Before PEGylation) Fluorescamine Assay500 - 1500
Fmoc Groups (After PEGylation) UV-Vis Spectroscopy of Dibenzofulvene-piperidine adduct after deprotection400 - 1200
Exposed Amine Groups (After Deprotection) Ninhydrin Assay or TNBS Assay350 - 1100

Experimental Protocols

The following protocols provide a detailed methodology for the surface modification of amine-functionalized nanoparticles with this compound.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the activation of the carboxylic acid group on the PEG linker and its subsequent conjugation to the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF)

  • Centrifugal filter units (e.g., Amicon Ultra, with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in MES buffer to a concentration of 10 mg/mL each.

    • Add a 5-fold molar excess of EDC and NHS to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the estimated number of surface amine groups on the nanoparticles is recommended.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring or shaking.

  • Purification of PEGylated Nanoparticles:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions to remove unreacted PEG linker, EDC, NHS, and byproducts.

    • Wash the nanoparticles by resuspending them in PBS and repeating the centrifugation step. Perform at least three wash cycles.

    • After the final wash, resuspend the purified Fmoc-PEGylated nanoparticles in PBS or another suitable buffer for storage at 4°C.

Protocol 2: Fmoc Deprotection to Expose Amine Groups

This protocol details the removal of the Fmoc protecting group from the surface of the PEGylated nanoparticles to reveal a primary amine for further functionalization.

Materials:

  • Fmoc-PEGylated nanoparticles from Protocol 1

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units

Procedure:

  • Preparation of Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

  • Deprotection Reaction:

    • Pellet the Fmoc-PEGylated nanoparticles by centrifugation and remove the supernatant.

    • Resuspend the nanoparticle pellet in the 20% piperidine/DMF solution.

    • Incubate the suspension for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Amine-Terminated PEGylated Nanoparticles:

    • Pellet the nanoparticles by centrifugation and carefully decant the piperidine/DMF solution.

    • Wash the nanoparticles thoroughly by resuspending them in DMF and centrifuging. Repeat this wash step three times to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

    • Perform three additional washes with PBS to remove residual DMF.

    • After the final wash, resuspend the purified amine-terminated PEGylated nanoparticles in PBS for immediate use in subsequent conjugation reactions or for storage at 4°C.

Characterization Methods

Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of modification. An increase in hydrodynamic diameter is expected after PEGylation.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift in zeta potential from positive (for amine-functionalized) to near-neutral or slightly negative is expected after PEGylation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG chains on the nanoparticle surface by identifying characteristic C-O-C ether stretching vibrations.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • UV-Visible Spectroscopy: To quantify the number of Fmoc groups by measuring the absorbance of the dibenzofulvene-piperidine adduct released during deprotection (at ~301 nm). This can be used to estimate the PEG grafting density.

  • Transmission Electron Microscopy (TEM): To visualize the core size and morphology of the nanoparticles. The PEG layer is typically not visible under standard TEM conditions.

Visualizations

Experimental Workflow

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization np Amine-Functionalized Nanoparticles conjugation Conjugation Reaction (Amide Bond Formation) np->conjugation peg This compound edc_nhs EDC / NHS Activation peg->edc_nhs edc_nhs->conjugation purification1 Purification (Centrifugal Filtration) conjugation->purification1 fmoc_peg_np Fmoc-PEGylated Nanoparticles purification1->fmoc_peg_np deprotection Fmoc Deprotection (20% Piperidine in DMF) fmoc_peg_np->deprotection purification2 Purification (Washing & Centrifugation) deprotection->purification2 amine_peg_np Amine-Terminated PEGylated Nanoparticles purification2->amine_peg_np final_conjugation Conjugation to Exposed Amine amine_peg_np->final_conjugation ligand Targeting Ligand / Imaging Agent ligand->final_conjugation final_np Multifunctional Nanoparticles final_conjugation->final_np

Caption: Workflow for nanoparticle modification with this compound.

Signaling Pathway Modulation by PEGylated Nanoparticles

While PEGylation is primarily designed to create a "stealth" surface and prevent immune recognition, some studies have shown that PEGylated nanomaterials can still interact with cell surface receptors and modulate signaling pathways. For instance, PEGylated graphene oxide has been shown to stimulate cytokine secretion through the integrin β8 signaling pathway.[1]

G peg_np PEGylated Nanoparticle membrane Cell Membrane peg_np->membrane Interaction integrin Integrin β8 fak FAK integrin->fak Activation pi3k PI3K fak->pi3k Activation akt Akt pi3k->akt Activation nfkb NF-κB akt->nfkb Activation nucleus Nucleus nfkb->nucleus Translocation cytokine Cytokine Secretion (e.g., TNF-α, IL-6) nucleus->cytokine Gene Transcription

References

Application Notes and Protocols for Fmoc-NH-PEG14-acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for a variety of biomedical applications, including drug delivery and tissue engineering. The self-assembly of small molecules, such as derivatives of amino acids, offers a bottom-up approach to hydrogel fabrication. The N-terminally protected Fluorenylmethyloxycarbonyl (Fmoc) group is a well-known moiety that can induce self-assembly through π-π stacking interactions.

Fmoc-NH-PEG14-acid is a functionalized amino acid derivative that combines the self-assembling properties of the Fmoc group with the hydrophilicity and biocompatibility of a polyethylene (B3416737) glycol (PEG) linker. The PEG chain can enhance water solubility of the monomer and introduce flexibility and biocompatibility to the resulting hydrogel matrix. The terminal carboxylic acid provides a handle for further functionalization or can participate in pH-dependent gelation. These hydrogels are formed through non-covalent interactions, including hydrogen bonding and π-π stacking of the Fmoc groups, leading to the formation of a fibrous network that entraps water.[1]

This document provides detailed application notes and protocols for the formation and characterization of hydrogels using this compound, tailored for applications in drug delivery and cell culture.

Key Applications

  • Controlled Drug Delivery: The porous and hydrated nature of this compound hydrogels makes them suitable for encapsulating and sustaining the release of therapeutic molecules.[2][3][4] The release kinetics can be tuned by altering the hydrogel concentration and cross-linking density.

  • 3D Cell Culture and Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[5] The biocompatibility of PEG is a significant advantage for these applications.

  • Injectable Scaffolds: Under appropriate conditions, the sol-gel transition can be triggered in situ, allowing for the minimally invasive delivery of the hydrogel to a target site.

Experimental Protocols

Protocol 1: Hydrogel Formation via pH Switch Method

This protocol describes the formation of a self-assembled hydrogel by changing the pH of an aqueous solution of this compound.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL) for slow pH reduction

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Sterile deionized water

Procedure:

  • Dissolution: Weigh the desired amount of this compound powder and dissolve it in a small volume of 0.1 M NaOH solution to deprotonate the carboxylic acid, forming a clear solution. For example, to prepare a 1% (w/v) hydrogel, dissolve 10 mg of the compound in 100 µL of 0.1 M NaOH.

  • Dilution: Dilute the solution with sterile deionized water or PBS to the desired final concentration. For a final volume of 1 mL, add 900 µL of the chosen buffer.

  • pH Adjustment (Gelation Trigger):

    • Rapid Gelation: Slowly add 0.1 M HCl dropwise while gently vortexing the solution until the pH reaches the desired value (typically around 7.0-7.4). Gelation should occur rapidly as the pH is neutralized.

    • Slow Gelation: For more homogeneous gel formation, add a calculated amount of GdL to the basic solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation over several hours.

  • Incubation: Allow the hydrogel to equilibrate at room temperature or 37°C for at least 30 minutes (for rapid gelation) or overnight (for slow gelation) before use.

  • Verification: Confirm gel formation by inverting the vial. A stable hydrogel will not flow.

Protocol 2: Hydrogel Characterization - Rheology

Rheological measurements are crucial for quantifying the mechanical properties of the hydrogel.

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Loading: Carefully transfer the prepared hydrogel onto the lower plate of the rheometer. Lower the upper plate to the desired gap size (e.g., 0.5 mm), ensuring the gel fills the gap completely without overflowing.

  • Strain Sweep: Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform an oscillatory frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain. A stable gel will exhibit a G' that is significantly higher than G'' and largely independent of frequency.

  • Time Sweep: To monitor gelation kinetics, a time sweep can be performed immediately after adding the gelation trigger, measuring the evolution of G' and G'' over time at a constant frequency and strain.

Protocol 3: Drug Encapsulation and In Vitro Release Study

This protocol outlines the encapsulation of a model drug and the subsequent analysis of its release profile.

Materials:

  • This compound

  • Model drug (e.g., Doxorubicin, Vitamin B12)

  • Materials for hydrogel formation (as in Protocol 1)

  • Release buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Encapsulation: Dissolve the model drug in the aqueous buffer that will be used for diluting the this compound solution (Step 2 of Protocol 1). The drug will be physically entrapped within the hydrogel network upon gelation.

  • Hydrogel Formation: Follow Protocol 1 to form the drug-loaded hydrogel.

  • Release Study:

    • Place a known volume of the drug-loaded hydrogel into a vial.

    • Carefully add a known volume of pre-warmed release buffer (e.g., 5 mL of PBS) on top of the hydrogel.

    • Incubate the vial at 37°C with gentle shaking.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the supernatant and replace it with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the public domain, the following tables provide representative data ranges based on studies of similar Fmoc-peptide and PEG-based hydrogels. These values should be considered as a general guideline and require experimental verification for this compound.

ParameterTypical RangeMethod of DeterminationReference (Similar Systems)
Critical Gelation Conc. (CGC)0.1 - 2.0 % (w/v)Vial Inversion Test
Storage Modulus (G')100 - 10,000 PaRheology
Loss Modulus (G'')10 - 1,000 PaRheology
Fiber Diameter20 - 200 nmSEM / TEM

Table 1: Physicochemical Properties of Fmoc-Derivative Hydrogels.

DrugEncapsulation EfficiencyRelease DurationRelease MechanismReference (Similar Systems)
Doxorubicin> 80%> 72 hoursDiffusion
Vitamin B12> 90%> 48 hoursDiffusion
Dexamethasone> 85%> 100 hoursDiffusion

Table 2: Representative Drug Release Characteristics from Fmoc-Derivative Hydrogels.

Visualizations

Hydrogel_Formation_Workflow Workflow for Hydrogel Formation and Characterization cluster_prep Hydrogel Preparation cluster_char Characterization dissolve 1. Dissolve this compound in 0.1 M NaOH dilute 2. Dilute with Buffer (e.g., PBS) dissolve->dilute trigger 3. Trigger Gelation (pH Adjustment) dilute->trigger incubate 4. Incubate to Form Stable Hydrogel trigger->incubate rheology Rheology (G', G'') incubate->rheology Mechanical Properties sem SEM/TEM (Morphology) incubate->sem Structural Analysis drug_release Drug Release Kinetics incubate->drug_release Functional Assay

Caption: Experimental workflow for the preparation and subsequent characterization of this compound hydrogels.

Drug_Release_Mechanism Conceptual Diagram of Drug Release from Hydrogel cluster_hydrogel Hydrogel Matrix cluster_medium External Medium (e.g., PBS) drug_entrapped Entrapped Drug Molecules drug_released Released Drug Molecules drug_entrapped->drug_released Diffusion fibers Self-Assembled Nanofibers

Caption: Diffusion-based release of encapsulated drug molecules from the hydrogel network into the surrounding medium.

Disclaimer: The provided protocols and quantitative data are based on general principles and published data for similar Fmoc-amino acid and PEG-based hydrogel systems. Researchers should optimize these protocols and independently verify all quantitative parameters for hydrogels specifically formed from this compound.

References

Application Notes and Protocols: Fmoc-NH-PEG14-Acid Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG14-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. The presence of a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other allows for sequential and controlled conjugation to various molecules. This document provides detailed protocols and application notes for the reaction of this compound with primary amines.

The overall process involves two key steps:

  • Optional Fmoc Deprotection: Removal of the Fmoc group to expose a primary amine, which can then be used for subsequent conjugation reactions.

  • Amine Coupling: Activation of the terminal carboxylic acid group to facilitate its reaction with a primary amine on a target molecule, forming a stable amide bond.

These procedures are critical for applications such as PEGylating proteins to enhance their solubility and in vivo stability, linking targeting ligands to drug molecules, and developing novel biomaterials.[1][2]

Reaction Mechanisms and Workflows

The reaction of this compound with a primary amine typically proceeds through the activation of the carboxylic acid group using carbodiimide (B86325) chemistry, followed by nucleophilic attack from the primary amine.

Fmoc Deprotection Workflow

The Fmoc protecting group is base-labile and is commonly removed using a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF).[1][3]

Amine_Coupling PEG_Acid HOOC-PEG14-R' Activation Carboxylic Acid Activation PEG_Acid->Activation EDC_NHS EDC, NHS EDC_NHS->Activation Active_Ester NHS-Ester-PEG14-R' Activation->Active_Ester Coupling Amide Bond Formation Active_Ester->Coupling Primary_Amine H2N-Molecule Primary_Amine->Coupling Conjugate Molecule-NH-CO-PEG14-R' Coupling->Conjugate

References

Troubleshooting & Optimization

How to improve the solubility of Fmoc-NH-PEG14-acid in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Fmoc-NH-PEG14-acid in Dimethylformamide (DMF).

Troubleshooting Guide: Improving Solubility in DMF

Researchers may occasionally encounter difficulties in completely dissolving this compound in DMF, especially at higher concentrations. This guide provides systematic steps to address this issue.

Issue: This compound does not fully dissolve or forms a cloudy suspension in DMF.

Possible Causes:

  • Insufficient solvent volume for the desired concentration.

  • Slow dissolution kinetics at ambient temperature.

  • Formation of aggregates.

  • Low quality or aged DMF containing impurities.

Solutions Workflow:

The following diagram illustrates a systematic workflow for dissolving this compound in DMF.

G cluster_0 Dissolution Protocol cluster_1 Troubleshooting Steps start Weigh this compound add_dmf Add high-purity DMF to target concentration start->add_dmf vortex Vortex vigorously for 1-2 minutes add_dmf->vortex observe Visually inspect for complete dissolution vortex->observe success Solution is clear. Proceed with experiment. observe->success Yes troubleshoot Solution remains cloudy or solid is visible observe->troubleshoot No sonicate Sonicate in a water bath for 5-15 minutes troubleshoot->sonicate Proceed to Troubleshooting warm Gently warm to 30-40°C while stirring sonicate->warm observe2 Inspect for dissolution warm->observe2 success2 Solution is clear. Cool to RT before use. observe2->success2 Yes cosolvent Consider Co-Solvent or Alternative Solvent observe2->cosolvent No

Caption: Workflow for dissolving this compound and subsequent troubleshooting steps.

Experimental Protocols

Protocol 1: Standard Dissolution in DMF
  • Weigh the required amount of this compound into a clean, dry glass vial.

  • Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If it is clear, it is ready for use. If undissolved solid remains, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution using Sonication and Gentle Heat
  • Following Protocol 1, if the solution is not clear, place the vial in a sonicator water bath.

  • Sonicate for 5-15 minutes, periodically checking for dissolution.[1]

  • If the compound is still not fully dissolved, gently warm the vial to 30-40°C with stirring.[1]

    • Caution: Avoid temperatures above 40°C, as this may risk degrading the Fmoc-protecting group, especially in older DMF which may contain amine impurities.[1][2]

  • Once the solution is clear, remove it from the heat source and allow it to cool to room temperature before use.

Protocol 3: Co-Solvent Method for Difficult Cases

For particularly stubborn lots or high concentrations, a co-solvent can be effective.

  • Weigh the this compound into a clean, dry vial.

  • Add a minimal volume of Dichloromethane (DCM), approximately 10-20% of the final required volume.

  • Vortex until the solid is fully wetted, forming a slurry.[1]

  • Add the remaining required volume of DMF to reach the final target concentration.

  • Vortex vigorously for 2-3 minutes. If necessary, sonicate for 5-10 minutes as described in Protocol 2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound? Fmoc-NH-PEG-acid derivatives are generally soluble in polar aprotic solvents such as DMF and DMSO, as well as chlorinated solvents like DCM. DMF is a standard choice, particularly in the context of solid-phase peptide synthesis (SPPS).

Q2: Why is my this compound slow to dissolve in DMF? The dissolution rate can be influenced by the compound's high molecular weight and the potential for the PEG chains to aggregate. Factors such as ambient temperature, DMF quality, and the concentration of the solution can impact the speed of dissolution. Applying gentle heat or mechanical energy (vortexing, sonication) can help overcome these kinetic barriers.

Q3: Can I heat the solution to speed up dissolution? Yes, gentle warming to 30-40°C is an effective method. However, it is critical to avoid excessive heat, which can accelerate the decomposition of the Fmoc group, especially if the DMF contains dimethylamine (B145610) impurities from degradation.

Q4: My DMF is old. Can I still use it? It is not recommended. DMF can decompose over time to form dimethylamine, which is a base that can cleave the Fmoc protecting group. This can lead to impurities in your synthesis. Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle, or consider degassing older solvent prior to use.

Q5: What should I do if the compound still won't dissolve or precipitates out of solution? If the troubleshooting steps fail, consider the following:

  • Lower the Concentration: Your target concentration may be above the solubility limit. Try preparing a more dilute solution.

  • Switch Solvents: If DMF is proving problematic, N-Methyl-2-pyrrolidone (NMP) is a common alternative with higher polarity. For PEG-based compounds, Acetonitrile (ACN) and Tetrahydrofuran (THF) have also been reported as excellent solvents.

  • Consider a Solvent Mixture: As noted in the protocols, mixtures of DMF with DCM or other solvents can enhance solubility.

Q6: Are there "greener" alternatives to DMF? Yes, concerns over the toxicity of DMF have led to research into alternative solvents for peptide synthesis. Some successful replacements include 2-Methyltetrahydrofuran (2-MeTHF), N-butylpyrrolidinone (NBP), and γ-valerolactone (GVL). The performance of these solvents can be context-dependent.

Solvent Comparison and Data

SolventPolarity IndexBoiling Point (°C)Key Considerations
DMF (N,N-Dimethylformamide)6.4153Standard solvent; can decompose to form basic impurities.
NMP (N-Methyl-2-pyrrolidone)6.7202More polar than DMF, good solvating power; may cause more Fmoc-AA decomposition over time.
DMSO (Dimethyl sulfoxide)7.2189Highly polar; often used for stock solutions.
DCM (Dichloromethane)3.140Good for initial wetting/slurry formation; less effective at solvating longer peptide chains.
ACN (Acetonitrile)5.882Reported to be an excellent solvent for PEG-based resins.
THF (Tetrahydrofuran)4.066Also reported as an excellent solvent for PEG-based resins.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve solubility issues.

G start Is the solution clear after vortexing in DMF? step1 Apply Sonication (5-15 min) start->step1 No success Success: Proceed with experiment start->success Yes check1 Is solution clear? step1->check1 step2 Gently warm (30-40°C) with stirring check1->step2 No check1->success Yes check2 Is solution clear? step2->check2 step3 Re-prepare using Co-Solvent Method (DCM/DMF) check2->step3 No check2->success Yes check3 Is solution clear? step3->check3 step4 Prepare a more dilute solution OR Use an alternative solvent (NMP, ACN) check3->step4 No check3->success Yes

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete 9-fluorenylmethoxycarbonyl (Fmoc) deprotection during solid-phase peptide synthesis (SPPS), with a specific focus on syntheses involving polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a problem, especially with PEG linkers?

Incomplete Fmoc deprotection is the failure to fully remove the Fmoc protecting group from the N-terminal amine of a growing peptide chain during SPPS. This results in the inability of the next amino acid to couple, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.

With PEG linkers, this issue can be exacerbated due to:

  • Steric Hindrance: The bulky and flexible nature of PEG chains can physically obstruct the deprotection reagent (typically piperidine) from accessing the Fmoc group, particularly as the PEG chain length and peptide sequence grow.[1]

  • Peptide Aggregation: PEGylated peptides, especially those with hydrophobic sequences, can be prone to aggregation on the solid support. This aggregation can limit solvent and reagent penetration, leading to inefficient deprotection.

  • Poor Resin Swelling: Inadequate swelling of the PEG-grafted resin can restrict access to the reaction sites within the resin beads.

Q2: How can I detect incomplete Fmoc deprotection in my PEGylated peptide synthesis?

Several methods can be employed to monitor the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a widely used method to detect free primary amines.[2] A positive result (blue beads) indicates successful Fmoc removal. A negative result (yellow beads) suggests incomplete deprotection. However, be aware that PEG-grafted resins can sometimes give false-positive or ambiguous results due to the resin's physical properties.[3]

    • Chloranil Test: Useful for detecting secondary amines, such as N-terminal proline.[2]

  • Quantitative UV-Vis Spectrophotometry: This method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal, at approximately 301 nm.[2] A plateau in the absorbance indicates the completion of the reaction. Automated peptide synthesizers often use this method for real-time monitoring.

Q3: What are the initial troubleshooting steps if I suspect incomplete Fmoc deprotection with a PEG linker?

If you suspect incomplete deprotection, consider the following initial steps:

  • Verify Reagents: Ensure that your deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh and has not degraded.

  • Optimize Resin Swelling: Ensure the PEGylated resin is adequately swollen in a suitable solvent (e.g., DMF) before starting the synthesis. High-swelling PEG and PEG-PS resins are recommended for longer peptide sequences to minimize steric hindrance.

  • Review Synthesis Protocol: Double-check the deprotection times and reagent volumes used in each cycle. Standard protocols may need to be adjusted for PEGylated peptides.

Troubleshooting Guides

Issue 1: Persistent Incomplete Deprotection with Standard Protocols

If initial troubleshooting steps do not resolve the issue, modifications to the deprotection protocol are necessary. The presence of a PEG linker often necessitates more stringent deprotection conditions.

Solution 1: Extend Deprotection Time and/or Perform Double Deprotection

For sequences attached to PEG linkers, especially longer chains, the standard deprotection time may be insufficient.

  • Extended Deprotection: Increase the deprotection time from the typical 5-10 minutes to 20-30 minutes.

  • Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh portion of the deprotection solution for a second treatment.

Solution 2: Modify the Deprotection Cocktail

For particularly challenging sequences, enhancing the basicity of the deprotection solution can be effective.

  • Addition of DBU: The addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard 20% piperidine in DMF solution can significantly accelerate the rate of Fmoc removal. DBU is a stronger, non-nucleophilic base, making it effective for sterically hindered systems.

  • Piperazine (B1678402)/DBU Cocktail: A combination of 5% piperazine and 2% DBU in NMP has been shown to be a highly efficient deprotection solution that can reduce deletion products arising from incomplete Fmoc removal.

The following table summarizes common deprotection cocktails and their recommended usage:

Deprotection CocktailCompositionRecommended UseCautions
Standard 20% Piperidine in DMFRoutine synthesis, short PEG linkers.May be insufficient for long PEG chains or difficult sequences.
Extended Time 20% Piperidine in DMFModerate steric hindrance, medium-length PEG linkers.Monitor for potential side reactions with extended exposure to base.
DBU Additive 2% DBU, 20% Piperidine in DMFSignificant steric hindrance, long PEG linkers, difficult sequences.DBU is a very strong base and may promote side reactions like aspartimide formation.
Piperazine/DBU 5% Piperazine, 2% DBU in NMPHighly efficient for difficult sequences and to minimize deletion products.NMP is used as the solvent.
Issue 2: Peptide Aggregation on the PEG-Resin

Aggregation of the growing peptide chain can physically block the Fmoc group from the deprotection reagent.

Solution 1: Use Aggregation-Disrupting Solvents

  • Replace DMF with N-Methyl-2-pyrrolidone (NMP) as the primary solvent. NMP has better solvating properties and can help disrupt secondary structures.

Solution 2: Incorporate "Kink"-Inducing Residues

  • The introduction of pseudoproline dipeptides at strategic points in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.

Solution 3: High-Temperature Solid-Phase Peptide Synthesis

  • Performing the synthesis at an elevated temperature (e.g., 60°C) can provide sufficient energy to overcome intermolecular hydrogen bonding that causes aggregation. This requires careful optimization of coupling and deprotection times.

Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Primary Amines

This protocol is a qualitative test to confirm the presence of free primary amines after the Fmoc deprotection step.

Reagents:

  • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.

  • Wash the resin beads thoroughly with DMF and then with ethanol.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretation
Dark blue beads and/or solutionPositive Result: Free primary amines are present (successful deprotection).
Yellow or colorless beads/solutionNegative Result: Absence of free primary amines (incomplete deprotection).
Brownish-red colorIndicates the presence of an N-terminal proline.
Protocol 2: Quantitative UV Monitoring of Fmoc Deprotection

This method allows for the real-time, quantitative monitoring of the Fmoc deprotection reaction.

Procedure:

  • Set the UV detector of the peptide synthesizer or a flow-through spectrophotometer to a wavelength of 301 nm.

  • During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.

  • Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete.

  • The completion of the reaction is indicated by the return of the absorbance to the baseline. A failure to return to baseline may indicate incomplete deprotection.

Visualizations

Troubleshooting_Workflow cluster_start Start: Incomplete Deprotection Suspected cluster_initial_checks Step 1: Initial Checks cluster_modify_protocol Step 2: Modify Deprotection Protocol cluster_modify_reagent Step 3: Modify Deprotection Reagent cluster_aggregation Step 4: Address Aggregation cluster_end Resolution Start Incomplete Fmoc Deprotection Suspected (e.g., positive Kaiser test after coupling, deletion sequences in HPLC) VerifyReagents Verify Reagents (Fresh deprotection solution?) Start->VerifyReagents OptimizeSwelling Optimize Resin Swelling (Adequate swelling time?) VerifyReagents->OptimizeSwelling Reagents OK ReviewProtocol Review Protocol (Correct times/volumes?) OptimizeSwelling->ReviewProtocol Swelling OK Extend Extend Deprotection Time (e.g., 20-30 min) ReviewProtocol->Extend Protocol OK, issue persists ChangeSolvent Switch to NMP ReviewProtocol->ChangeSolvent Aggregation suspected Double Perform Double Deprotection Extend->Double Still incomplete Resolved Problem Resolved Extend->Resolved Successful AddDBU Add 1-2% DBU to Piperidine Double->AddDBU Still incomplete Double->Resolved Successful UsePiperazineDBU Use 5% Piperazine / 2% DBU in NMP AddDBU->UsePiperazineDBU Still incomplete AddDBU->Resolved Successful UsePiperazineDBU->Resolved Successful UseKink Incorporate Pseudoproline Dipeptides ChangeSolvent->UseKink HighTemp Use High-Temperature SPPS UseKink->HighTemp HighTemp->Resolved Successful

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_reaction Fmoc Deprotection with Piperidine FmocPeptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate FmocPeptide->Intermediate Base abstraction of proton Piperidine + Piperidine FreeAmine H2N-Peptide-Resin (Free Amine) Intermediate->FreeAmine DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 + CO2 DBF_Adduct DBF-Piperidine Adduct (UV active at ~301 nm) DBF->DBF_Adduct + Piperidine

Caption: The mechanism of Fmoc group removal by piperidine.

References

Optimizing the coupling efficiency of Fmoc-NH-PEG14-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG14-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical modification reagent. It consists of three parts:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the amine, crucial in peptide synthesis to allow for sequential addition of amino acids.[1]

  • NH-PEG14: A 14-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain is hydrophilic and can improve the solubility and pharmacokinetic properties of the final conjugate.[2]

  • Acid: A terminal carboxylic acid group (-COOH). This is the reactive group that will be activated to form an amide bond with a primary or secondary amine on a target molecule (e.g., a peptide, protein, or drug molecule).

Q2: What is the fundamental principle of the coupling reaction?

The coupling reaction involves the formation of a stable amide bond between the carboxylic acid of this compound and an amine group on a substrate. This is a nucleophilic acyl substitution reaction. To facilitate this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using "coupling reagents" or "activating agents".[1]

Q3: Which coupling reagents are most effective for this molecule?

The choice of coupling reagent is critical for high efficiency. For molecules like this, especially when coupling to sterically hindered amines, uronium/aminium salt-based reagents are highly recommended.[3]

  • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to minimize side reactions.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very efficient and widely used coupling reagent, though slightly less reactive than HATU.

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.

  • DIC/Oxyma (Diisopropylcarbodiimide with Ethyl cyanohydroxyiminoacetate): A carbodiimide-based method that is cost-effective. The addition of Oxyma Pure is crucial to enhance reaction rates and suppress racemization, often outperforming older additives like HOBt.

Q4: How do I monitor the progress and success of the coupling reaction?

For reactions on a solid support (e.g., during peptide synthesis), the most common method is a qualitative colorimetric test.

  • The Kaiser Test (Ninhydrin Test): Detects the presence of free primary amines. A positive result (blue/purple beads) indicates an incomplete coupling reaction. For reactions in solution, or for a final quantitative assessment, chromatographic and spectrometric methods are used.

  • High-Performance Liquid Chromatography (HPLC): Can separate the starting materials from the desired PEGylated product.

  • Mass Spectrometry (MS), often LC-MS: Confirms the identity of the product by measuring its molecular weight. The mass increase corresponds to the addition of the this compound moiety.

Troubleshooting Guide

Issue 1: Low or No Coupling Efficiency

Symptom: Kaiser test is positive after coupling, or LC-MS analysis shows a large amount of unreacted starting material.

Possible Cause Recommended Solution(s)
Suboptimal Coupling Reagent For difficult or sterically hindered couplings, standard reagents may be insufficient. Solution: Switch to a more potent coupling reagent like HATU, HCTU, or COMU.
Reagent Degradation Coupling reagents and this compound can be sensitive to moisture. The activating agent may have lost activity. Solution: Use fresh, high-purity reagents and anhydrous solvents (e.g., peptide-synthesis grade DMF or NMP). Prepare reagent solutions immediately before use.
Insufficient Activation/Coupling Time The reaction may not have had enough time to proceed to completion, especially if steric hindrance is a factor. Solution: 1. Pre-activate the this compound with the coupling reagent and base for 5-15 minutes before adding it to your amine-containing substrate. 2. Extend the total coupling time from 1-2 hours to 4 hours, or even overnight.
Incorrect Stoichiometry Using too little of the PEG reagent or coupling agent will result in an incomplete reaction. Solution: Use a molar excess of the this compound and coupling reagents. A common starting point is 3-5 equivalents of the PEG-acid and 0.95 equivalents of the coupling agent relative to the acid.
Suboptimal pH (Base) The reaction requires a non-nucleophilic tertiary base, and the amount is critical. Too little base prevents activation, while too much can cause side reactions. Solution: Use a base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Typically, 2 equivalents of base are used for every 1 equivalent of the acid being activated.
Incomplete Deprotection of Substrate If synthesizing on a solid support, the Fmoc group of the previous residue may not be fully removed, leaving no free amine to react. Solution: Ensure complete Fmoc deprotection by using fresh 20% piperidine (B6355638) in DMF and performing the standard two-treatment protocol (e.g., 5 min + 15 min).

Issue 2: Product Aggregation or Precipitation During Reaction

Symptom: The reaction mixture becomes cloudy, or a solid crashes out of solution.

Possible Cause Recommended Solution(s)
Poor Solubility The peptide-resin or substrate may have poor solubility or be aggregated, making reactive sites inaccessible. Solution: 1. Switch from DMF to a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP). 2. Perform the reaction at a slightly elevated temperature (e.g., 40-50°C) to improve solubility and reaction kinetics.
High Concentration The concentration of reactants may be too high, promoting aggregation. Solution: Reduce the concentration of the substrate in the reaction mixture.

Data Summary Tables

Table 1: Comparison of Recommended Coupling Reagents

ReagentTypeAdvantagesConsiderations
HATU Uronium/AminiumVery high reactivity, excellent for hindered couplings, low racemization.Higher cost. Can cause guanidinylation of the free amine if used in excess relative to the acid.
HBTU Uronium/AminiumHighly efficient, widely used, good balance of cost and reactivity.Slightly less reactive than HATU. Can also cause guanidinylation side reactions.
COMU Uronium/AminiumReactivity comparable to HATU, produces non-explosive and more soluble byproducts (Oxyma).Higher cost than HBTU.
DIC/Oxyma CarbodiimideCost-effective, simple byproducts.Slower reaction rates than uronium salts, not ideal for highly hindered systems.

Table 2: General Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Solvent Anhydrous, peptide-grade DMF or NMPEnsures solubility of reactants and promotes resin swelling (for SPPS). NMP is better for preventing aggregation.
Temperature Room Temperature to 50°CHigher temperatures can overcome steric hindrance and increase reaction rates, but may also increase side reactions.
Base DIPEA or 2,4,6-CollidineNon-nucleophilic bases that facilitate the activation of the carboxylic acid without competing in the reaction.
Atmosphere Inert (Nitrogen or Argon)While not always necessary, an inert atmosphere protects sensitive reagents from moisture and oxidation.
Molar Ratio (Acid:Coupling Agent:Base) 1 : 0.95 : 2A slight excess of the acid component ensures the coupling agent is fully consumed, preventing side reactions with the free amine.

Table 3: Analytical Methods for Assessing Coupling Efficiency

MethodInformation ProvidedUse Case
Kaiser Test Qualitative (Yes/No) presence of free primary amines.In-process check during solid-phase peptide synthesis (SPPS).
RP-HPLC Quantitative assessment of product purity and conversion from starting materials.Analysis of the final crude product after cleavage from resin or workup.
LC-MS Confirms the molecular weight of the desired product and identifies byproducts.Definitive confirmation of successful conjugation and characterization of impurities.
Size-Exclusion Chromatography (SEC) Separates molecules by size; useful for purifying a PEGylated protein from excess, unreacted PEG reagent.Purification and analysis of large molecule (e.g., protein) conjugations.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes the coupling to a free amine on a solid-phase resin support.

  • Resin Preparation:

    • Swell the peptide-resin (containing a free N-terminal amine) in anhydrous DMF for 30-60 minutes.

    • Ensure the previous Fmoc deprotection was complete. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) in anhydrous DMF.

    • Add HATU (0.95 equivalents relative to the this compound).

    • Add DIPEA (2 equivalents relative to the this compound).

    • Gently agitate the mixture at room temperature for 5-10 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Immediately add the pre-activated mixture to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, the reaction can be extended or gently heated (40°C).

  • Washing and Monitoring:

    • Drain the reaction mixture from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • Take a small sample of resin beads to perform a Kaiser test to check for completion. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Analysis of Coupling by RP-HPLC

  • Sample Preparation:

    • Take a small, known quantity of the dried peptide-resin post-coupling.

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 220 nm (for the peptide backbone) and 265/301 nm (for the Fmoc group).

    • Interpretation: Compare the chromatogram of the coupled product with the starting material. A successful reaction will show a new, more retained peak (due to the hydrophobicity of the Fmoc group) corresponding to the correct mass.

Visualizations

experimental_workflow prep Reagent Preparation act Pre-activation (PEG-Acid + HATU + Base) prep->act couple No act->couple couple->couple wash Wash & Monitor (Kaiser Test) couple->wash check Coupling Complete? wash->check re re check->re next Proceed to Next Step (e.g., Deprotection) check->next Yes

Caption: Experimental workflow for this compound coupling.

troubleshooting_guide start Low Coupling Efficiency (Positive Kaiser Test) cause1 Reagent Issue? start->cause1 cause2 Condition Issue? start->cause2 cause3 Substrate Issue? start->cause3 sol1a Use Fresh Reagents & Anhydrous Solvents cause1->sol1a Degradation sol1b Switch to Potent Coupling Agent (HATU) cause1->sol1b Low Potency sol2a Extend Coupling Time (>4 hours) cause2->sol2a Insufficient Time sol2b Increase Temperature (40-50°C) cause2->sol2b Steric Hindrance sol2c Perform Double Coupling cause2->sol2c Incomplete Reaction sol3a Check Previous Fmoc-Deprotection cause3->sol3a No Free Amine sol3b Use NMP Solvent for Aggregation cause3->sol3b Poor Accessibility

Caption: Troubleshooting decision tree for low coupling efficiency.

reaction_mechanism sub R1-NH2 (Amine Substrate) activated Activated Intermediate (Fmoc-PEG-CO-OAt) sub->activated peg Fmoc-PEG-COOH (PEG Acid) reagents Coupling Reagent (e.g., HATU) + Base (DIPEA) peg->activated Activation reagents->activated product Final Conjugate (Fmoc-PEG-CO-NH-R1) activated->product Coupling

Caption: Logical relationship diagram of the amide coupling reaction.

References

Side reactions of Fmoc-NH-PEG14-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG14-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal carboxylic acid. The central part of the molecule is a polyethylene (B3416737) glycol (PEG) chain with 14 ethylene (B1197577) glycol units. This linker is frequently used in solid-phase peptide synthesis (SPPS) and in the development of Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.[1][2] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting molecules.[3][4]

Q2: What are the most common side reactions observed when using this compound?

The side reactions are generally those common to Fmoc-based peptide synthesis. These include:

  • Fmoc Deprotection-Related Side Reactions: Formation of dibenzofulvene (DBF) adducts with the newly liberated amine.[5]

  • Sequence-Dependent Side Reactions: Diketopiperazine formation at the dipeptide stage and aspartimide formation in sequences containing aspartic acid.

  • Coupling-Related Side Reactions: Racemization of the activated amino acid and guanidinylation of the N-terminal amine when using uronium/aminium-based coupling reagents.

  • Aggregation: The growing peptide or PROTAC chain can aggregate, leading to incomplete coupling and deprotection reactions. The long, flexible PEG chain can sometimes contribute to or help mitigate aggregation depending on the sequence and conditions.

Q3: How should I store and handle this compound to ensure its stability?

For long-term storage, this compound should be stored at -20°C, protected from light and moisture. Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the reagent. Stock solutions should be prepared fresh, but can be stored for short periods at low temperatures if necessary, though repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Problem 1: Incomplete Fmoc Deprotection

Symptoms:

  • Kaiser test or other ninhydrin-based tests are negative or weak after the deprotection step.

  • Mass spectrometry of the final product shows a mass addition corresponding to the Fmoc group (+222.2 Da).

Possible Causes & Solutions:

CauseRecommended Solution
Aggregation of the peptide-resin 1. Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the deprotection solution. 2. Incorporate backbone-modifying dipeptides (e.g., pseudoprolines) in the peptide sequence to disrupt secondary structures. 3. Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C).
Insufficient deprotection time or reagent concentration 1. Increase the deprotection time in increments of 5-10 minutes. 2. Ensure the piperidine (B6355638) concentration in DMF is 20%. For difficult sequences, increasing the concentration to 50% for the initial deprotection step may be beneficial.
Steric hindrance For sterically hindered amino acids, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine as a scavenger. A common mixture is 2% DBU and 2% piperidine in DMF.
Problem 2: Incomplete Coupling to the Amine of the PEG Linker

Symptoms:

  • Kaiser test remains positive after the coupling step.

  • Mass spectrometry of the final product shows deletion of the expected residue.

Possible Causes & Solutions:

CauseRecommended Solution
Aggregation 1. Follow the recommendations for mitigating aggregation as described in "Incomplete Fmoc Deprotection". 2. Use microwave-assisted peptide synthesis to enhance coupling efficiency.
Poor activation of the incoming amino acid 1. Use a more efficient coupling reagent like HATU or HCTU. 2. Ensure the coupling reagents are fresh and anhydrous.
Steric hindrance from the PEG chain or growing peptide 1. Increase the coupling time and/or the equivalents of the amino acid and coupling reagents. 2. Perform a double coupling.
Problem 3: Formation of Deletion or Truncated Sequences

Symptoms:

  • Mass spectrometry analysis shows species with masses lower than the target molecule, corresponding to the deletion of one or more residues.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete deprotection or coupling Refer to the troubleshooting sections for "Incomplete Fmoc Deprotection" and "Incomplete Coupling".
Chain termination by impurities Use high-purity Fmoc-amino acids with low acetic acid content (<0.02%) to prevent capping of the N-terminus.
Problem 4: Aspartimide Formation

Symptoms:

  • Mass spectrometry shows the expected mass but with a loss of water (-18 Da) and potential for a +51 Da adduct if piperidine opens the aspartimide ring.

  • HPLC analysis shows multiple peaks, including the desired product and byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Base-catalyzed cyclization of aspartic acid residues 1. This is particularly problematic for Asp-Gly, Asp-Ala, and Asp-Ser sequences. 2. Add 0.1 M HOBt or Oxyma to the piperidine deprotection solution to suppress aspartimide formation. 3. Use a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound
  • Swell the resin-bound substrate in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free amine.

Protocol 2: Coupling of an Amino Acid to the Deprotected PEG Linker
  • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling start_deprotect Resin-Bound Fmoc-NH-PEG14-... swell Swell Resin in DMF start_deprotect->swell deprotect1 Treat with 20% Piperidine/DMF (5 min) swell->deprotect1 deprotect2 Treat with 20% Piperidine/DMF (20 min) deprotect1->deprotect2 wash_deprotect Wash with DMF deprotect2->wash_deprotect kaiser_deprotect Kaiser Test (Positive) wash_deprotect->kaiser_deprotect preactivate Pre-activate Fmoc-AA with HATU/DIPEA kaiser_deprotect->preactivate Proceed to Coupling couple Add to Resin, Agitate (1-2h) preactivate->couple wash_couple Wash with DMF/DCM couple->wash_couple kaiser_couple Kaiser Test (Negative) wash_couple->kaiser_couple end_product Resin-Bound Peptide-PEG-... kaiser_couple->end_product

Caption: Standard workflow for Fmoc deprotection and subsequent amino acid coupling.

troubleshooting_logic cluster_deprotection_solutions Deprotection Solutions cluster_coupling_solutions Coupling Solutions cluster_side_product_solutions Side Product Solutions start Problem Encountered incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection incomplete_coupling Incomplete Coupling? start->incomplete_coupling side_product Side Product Formation? start->side_product change_solvent Change Solvent (NMP) incomplete_deprotection->change_solvent Yes increase_time Increase Time/Concentration incomplete_deprotection->increase_time Yes use_dbu Use DBU/Piperidine incomplete_deprotection->use_dbu Yes microwave Use Microwave incomplete_coupling->microwave Yes stronger_reagent Use HATU/HCTU incomplete_coupling->stronger_reagent Yes double_couple Double Couple incomplete_coupling->double_couple Yes add_hobt Add HOBt to Deprotection (Aspartimide) side_product->add_hobt Yes use_2cltrt Use 2-Cl-Trt Resin (Diketopiperazine) side_product->use_2cltrt Yes high_purity_aa Use High Purity AAs (Deletions) side_product->high_purity_aa Yes

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Peptide Synthesis with Long PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve yields during the synthesis of peptides with long polyethylene (B3416737) glycol (PEG) chains.

Frequently Asked Questions (FAQs)

Q1: Why is synthesizing peptides with long PEG chains so challenging? A1: Synthesizing long peptides or those with difficult sequences can present several challenges.[1] The primary issues stem from the tendency of the growing peptide chain to aggregate and experience poor solvation.[1] This aggregation can hinder the access of reagents, leading to incomplete coupling and deprotection reactions, which ultimately reduces the final yield.[1][2] Additionally, the long PEG chain itself can cause steric hindrance, further complicating these reaction steps.[3]

Q2: What type of resin is best suited for synthesizing long or PEGylated peptides? A2: For lengthy or complex sequences, a high-swelling and low-loading resin is recommended. PEG-based resins (e.g., TentaGel) or PEG-polystyrene (PEG-PS) graft resins are ideal because they improve solvation of the growing peptide chain, which helps to minimize aggregation and steric hindrance issues.

Q3: How does the length of the PEG chain affect the synthesis and purification process? A3: Longer PEG chains increase the likelihood of steric hindrance during amino acid coupling. They can also significantly alter the solubility of the final conjugate. For instance, increasing PEG length on DNA polyplexes from 2kDa to 30kDa progressively decreased their surface charge (zeta potential), indicating a greater masking effect. This altered solubility can make precipitation and purification challenging, sometimes causing the product to "oil out" instead of forming a solid precipitate.

Q4: Can modifying the peptide backbone improve synthesis efficiency? A4: Yes, incorporating specific backbone-protecting groups or "kink-inducing" units can disrupt the formation of stable secondary structures that lead to aggregation. Using pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) dipeptides are effective strategies to break up potential β-sheet formation, thereby improving reaction kinetics and overall yield.

Q5: What are "difficult sequences" and how do they impact PEGylated peptide synthesis? A5: "Difficult sequences" are peptide chains prone to forming stable secondary structures, like β-sheets, on the resin. This is common in sequences with a high number of hydrophobic amino acids (e.g., Val, Ile, Leu) or β-branched amino acids. This aggregation blocks reactive sites, leading to failed or incomplete coupling and deprotection steps, resulting in low yields of the target peptide.

Troubleshooting Low Yields

Low yield is one of the most common issues encountered in solid-phase peptide synthesis (SPPS). The following guides provide a systematic approach to diagnosing and resolving these problems.

Guide 1: Issues During Synthesis (On-Resin)

This guide focuses on problems that occur during the iterative deprotection and coupling cycles.

Workflow for Diagnosing On-Resin Synthesis Problems

G start Synthesis Step Completed kaiser_test Perform Kaiser Test on resin sample start->kaiser_test positive_result Positive Result (Blue Beads) kaiser_test->positive_result Test is Positive negative_result Negative Result (Clear/Yellow Beads) kaiser_test->negative_result Test is Negative incomplete_coupling Indicates Incomplete Coupling (Free Amines Present) positive_result->incomplete_coupling proceed Proceed to Deprotection Step negative_result->proceed troubleshoot_coupling Troubleshoot Coupling: 1. Recouple (Double Couple) 2. Use stronger coupling reagent (HATU/HCTU) 3. Increase reaction time/temperature 4. Check reagent quality incomplete_coupling->troubleshoot_coupling capping Optional: Cap unreacted amines with Acetic Anhydride troubleshoot_coupling->capping capping->proceed

Caption: Logic for troubleshooting incomplete coupling using the Kaiser test.

Table 1: Troubleshooting Guide for On-Resin Synthesis Issues

SymptomPossible CauseRecommended SolutionCitation(s)
Positive Kaiser test after coupling Incomplete coupling reaction.Recouple: Perform a second coupling step ("double coupling").
Steric hindrance from PEG chain or bulky amino acids.Use stronger reagents: Switch to a more powerful coupling reagent like HATU, HCTU, or PyAOP.
Peptide aggregation on resin.Improve solvation: Switch from DMF to NMP or use chaotropic salts. Disrupt secondary structures: Use elevated temperatures or incorporate pseudoproline dipeptides in the sequence.
Degraded reagents.Ensure all amino acids and coupling reagents are fresh and high-purity.
Resin shrinking or poor swelling Peptide aggregation.Change solvent: Use NMP, which solvates the growing peptide chain more effectively than DMF. Use high-swelling resin: Ensure the use of a PEG-PS or other high-swelling resin.
Consistently low coupling efficiency for all residues Poor resin swelling.Ensure the resin is properly swollen in a suitable solvent (e.g., DMF or NMP) before the first coupling step.
Low quality or degraded deprotection reagent.Use fresh, high-quality piperidine (B6355638) for Fmoc deprotection.
Guide 2: Issues After Cleavage and Deprotection

This guide addresses problems observed after the peptide has been cleaved from the solid support.

Workflow for Post-Cleavage Troubleshooting

G start Low Yield of Crude Peptide After Cleavage & Precipitation analyze Analyze Crude Product (HPLC and MS) start->analyze incomplete_cleavage_path Major peak is target mass, but yield is low analyze->incomplete_cleavage_path Low Purity side_reactions_path Multiple peaks observed. Mass spec shows side products (e.g., +/- protecting groups) analyze->side_reactions_path Impurities Present truncation_path Major peaks are lower MW than target peptide analyze->truncation_path Truncated Sequences solve_incomplete_cleavage Troubleshoot Cleavage: 1. Increase cleavage time (2-4 hours). 2. Ensure sufficient cocktail volume to swell resin. 3. Perform a small-scale test cleavage to optimize. incomplete_cleavage_path->solve_incomplete_cleavage solve_side_reactions Optimize Cleavage Cocktail: 1. Use appropriate scavengers for sensitive residues (TIS, H2O, EDT for Trp, Met, Cys). 2. Ensure fresh, high-quality TFA. side_reactions_path->solve_side_reactions solve_truncation Indicates problem during synthesis (incomplete coupling/deprotection). Review on-resin troubleshooting. truncation_path->solve_truncation

Caption: Decision tree for diagnosing the cause of low peptide yield.

Table 2: Troubleshooting Guide for Post-Cleavage Issues

SymptomPossible CauseRecommended SolutionCitation(s)
Low yield of purified peptide Incomplete cleavage from the resin.Optimize cleavage: Increase cleavage time (e.g., to 3-4 hours) or TFA concentration. Ensure enough cleavage cocktail is used to fully swell the resin (approx. 5 mL per 0.5 g of resin).
Peptide precipitated during cleavage.The cleaved peptide may be insoluble in the cleavage cocktail. This is rare but possible.
Peptide "oiled out" or was lost during precipitation/workup.Modify precipitation: After reducing TFA volume, add the peptide solution dropwise to a large volume of vigorously stirred, ice-cold diethyl ether. If it remains in solution, try a different precipitation solvent.
Crude product shows many side products by MS Side reactions during cleavage.Use scavengers: Ensure the cleavage cocktail contains appropriate scavengers to quench reactive carbocations. The choice depends on the peptide sequence.
Incomplete removal of side-chain protecting groups.Increase cleavage time. Some protecting groups (e.g., Arg(Pmc/Mtr)) require longer cleavage times for complete removal.
Crude product shows truncated sequences by MS Incomplete Fmoc-deprotection or incomplete coupling during synthesis.This indicates a problem with the on-resin synthesis steps. Refer to the troubleshooting guide for on-resin issues and optimize the coupling/deprotection cycles for future syntheses.

Data & Reagent Summaries

Table 3: Comparison of Common Coupling Reagents for Difficult Syntheses

Reagent ClassExamplesAdvantagesConsiderationsCitation(s)
Aminium/Uronium HBTU, HCTU, TBTUFast reactions, efficient, widely used.Can cause guanidinylation of the N-terminal amine, which is an irreversible side reaction.
Immonium/Uronium (HOAt-based) HATU, PyAOPMore reactive than HOBt-based reagents, leading to faster and more complete couplings with less racemization. Highly effective for hindered couplings.More expensive than HBTU/HCTU.
Phosphonium PyBOP, PyAOPDoes not cause guanidinylation, making it ideal for in-situ activation. Can be used in excess to drive slow reactions to completion.Generally effective but may be slightly less reactive than HATU for the most difficult couplings.
Carbodiimide DIC, DCCInexpensive and effective for many standard couplings.Formation of insoluble urea (B33335) byproducts (with DCC) can complicate purification. Slower reaction rates compared to other classes.
Oxyma-based COMU, PyOximPerform better than HOBt-based reagents and do not have the explosive properties associated with HOBt/HOAt.Reactivity relative to HATU is debated, but they are considered highly efficient.

Table 4: Common Cleavage Cocktails for Fmoc-SPPS

Cocktail Composition (v/v/v)Name / ScavengersUse CaseCitation(s)
TFA / H₂O / TIS (95 / 2.5 / 2.5) Reagent K (modified)General purpose cocktail for peptides without highly sensitive residues. TIS scavenges trityl groups and reduces Met oxidation.
TFA / Thioanisole (B89551) / H₂O / EDT (90 / 5 / 3 / 2) Reagent RRecommended for peptides containing Arg(Pmc/Mtr), as thioanisole aids in their removal.
TFA / EDT / H₂O / Thioanisole (81.5 / 2.5 / 5 / 5) Reagent HSuitable for peptides with Cys, Met, or Trp residues.
TFA / DCM (1 / 1) Dilute TFAUsed for cleaving peptides from hyper-acid-sensitive resins like 2-chlorotrityl chloride resin while keeping side-chain protecting groups intact.
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DCM: Dichloromethane

Key Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

This protocol is used to optimize cleavage conditions and verify peptide integrity before committing the entire batch of resin.

  • Resin Sampling: Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.

  • Preparation: Place the resin in a 1.5 mL microcentrifuge tube.

  • Cleavage: Add 100-200 µL of the chosen cleavage cocktail to the resin.

  • Incubation: Incubate at room temperature for 2-3 hours with occasional mixing.

  • Isolation: Filter the resin (e.g., using a small filtered pipette tip) and collect the filtrate containing the cleaved peptide.

  • Precipitation: Add the filtrate dropwise to a separate tube containing ~1 mL of ice-cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the peptide.

  • Washing & Drying: Decant the ether, wash the pellet once more with cold ether, and dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and MS to determine cleavage efficiency and product purity.

Protocol 2: Kaiser Test (for Primary Amines)

This colorimetric test is used to detect free primary amines on the resin, which indicates either incomplete coupling or complete deprotection.

  • Reagents:

    • Solution A: 5 g Ninhydrin in 100 mL ethanol (B145695).

    • Solution B: 80 g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (~5 mg) in a small glass test tube.

    • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

    • Add 2-3 drops of each solution (A, B, and C) to the beads.

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Intense Blue Beads: Indicates the presence of a significant amount of free primary amines (incomplete coupling).

    • Colorless/Yellow Beads: Indicates the absence or a negligible amount of free primary amines (successful coupling).

Visualized Concepts

Diagram: Peptide Aggregation & Mitigation Strategies

G Aggregation Peptide Chain Aggregation (Leads to Low Yield) Mitigation Mitigation Strategies Aggregation->Mitigation Cause_1 Difficult Sequences (e.g., Hydrophobic Stretches) Cause_1->Aggregation Cause_2 Secondary Structure Formation (β-Sheets) Cause_2->Aggregation Cause_3 Poor Solvation of Peptide-Resin Cause_3->Aggregation Strategy_1 Use High-Swelling PEG-PS Resins Mitigation->Strategy_1 Strategy_2 Incorporate 'Structure-Breaking' Dipeptides (e.g., Pseudoproline) Mitigation->Strategy_2 Strategy_3 Elevate Synthesis Temperature (Microwave SPPS) Mitigation->Strategy_3 Strategy_4 Use Alternative Solvents (e.g., NMP instead of DMF) Mitigation->Strategy_4 Strategy_5 Add Chaotropic Salts Mitigation->Strategy_5

Caption: Causes of peptide aggregation and common strategies for prevention.

References

Fmoc-NH-PEG14-acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability, storage, and handling of Fmoc-NH-PEG14-acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at temperatures between -15°C and -40°C.[1] It is crucial to store the compound under a dry, inert atmosphere, such as nitrogen or argon, and protected from light.[1] The container should be tightly sealed and stored in a dry, well-ventilated place.[2] For added protection, especially against moisture, using a desiccant outside the primary container is also recommended.[1]

Q2: How should I handle the compound when taking it out of storage?

To prevent moisture condensation, which can affect the compound's stability and activity, the container should be allowed to slowly warm to room temperature before opening.[1] After use, it is best practice to backfill the container with an inert gas like nitrogen or argon before sealing it tightly and returning it to the recommended storage conditions.

Q3: What is the stability of the Fmoc protecting group?

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. It is stable under acidic conditions, such as during cleavage of Boc or tBu groups with trifluoroacetic acid (TFA). However, it is readily cleaved by bases, particularly secondary amines like piperidine (B6355638), which is commonly used for its removal in solid-phase peptide synthesis (SPPS).

Q4: Are there any known incompatibilities for this compound?

Yes, this compound should be kept away from strong oxidizing agents. The Fmoc group is sensitive to basic conditions. Additionally, buffers containing primary amines, such as Tris or glycine, should be avoided in reactions where the carboxylic acid end is being activated, as they can compete in the reaction.

Q5: In which solvents can I dissolve this compound?

This compound is highly soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). These solvents are recommended for preparing stock solutions. The compound is less soluble in alcohols and toluene (B28343) and generally not soluble in ether.

Q6: How should I store solutions of this compound?

Stock solutions, typically prepared in anhydrous DMSO or DMF, should be stored at -20°C. To maintain stability, it is important to minimize exposure to air and moisture. This can be achieved by capping the solution vial with a septum and using a syringe for dispensing, as well as keeping the solution under an inert gas atmosphere.

Troubleshooting Guide

Issue 1: Poor or inconsistent results in my coupling reaction.

  • Potential Cause 1: Degraded Reagent. The carboxylic acid or the Fmoc-protected amine may have degraded due to improper storage, particularly exposure to moisture or light. PEG compounds can be susceptible to oxidative degradation.

    • Solution: Verify the integrity of your this compound using an appropriate analytical method like HPLC or Mass Spectrometry. If degradation is confirmed, use a fresh vial of the reagent. Ensure proper handling by allowing the vial to warm to room temperature before opening and flushing with inert gas after use.

  • Potential Cause 2: Incompatible Buffer. If you are performing a reaction involving the carboxylic acid moiety, the presence of primary amine-containing buffers (e.g., Tris) will interfere with the reaction.

    • Solution: Switch to a non-amine-containing buffer system, such as phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate (B1201080) buffers.

  • Potential Cause 3: Premature Fmoc Deprotection. The Fmoc group can be labile towards some tertiary amines, depending on concentration, solvent, and temperature. If your reaction mixture is basic, you may be unintentionally cleaving the protecting group.

    • Solution: Review your reaction conditions. If a base is required, consider using a milder base or optimizing the reaction time and temperature to minimize premature deprotection.

Issue 2: The compound is difficult to weigh and handle.

  • Potential Cause: Many PEG acid reagents are low-melting solids that can appear waxy or semi-solid, making them challenging to handle accurately.

    • Solution: Instead of weighing out small amounts for each experiment, it is recommended to prepare a concentrated stock solution in an anhydrous solvent like DMSO or DMF. This allows for more accurate and convenient dispensing of the reagent. Store the stock solution at -20°C under an inert atmosphere.

Issue 3: I observe an unexpected loss of the Fmoc group during my experiment.

  • Potential Cause: The Fmoc group is specifically designed to be removed by bases. Exposure to basic conditions, even mild ones, can initiate its removal. A common method for deprotection is using 20% piperidine in DMF.

    • Solution: Carefully check the pH and composition of all solutions and reagents used in your protocol. Ensure no unintended basic contaminants are present. If basic conditions are necessary for other parts of your molecule, the Fmoc protecting group may not be suitable for your synthetic strategy.

Data and Protocols

Summary of Stability and Storage Conditions
ParameterSolid FormIn Solution (DMSO/DMF)
Storage Temperature -15°C to -40°C (long-term)-20°C
Atmosphere Inert gas (Nitrogen or Argon) recommendedInert gas (Nitrogen or Argon) recommended
Light Store in the darkProtect from light
Moisture Store in a dry/desiccated environmentUse anhydrous solvents; avoid moisture condensation
Incompatibilities Strong oxidizing agents, strong basesPrimary amine buffers (Tris, glycine), strong bases
Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Acclimatization: Remove the vial of this compound from the freezer and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents moisture from condensing on the cold solid.

  • Solvent Preparation: Use a high-quality, anhydrous grade of a polar organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Dissolution: Under a hood, carefully open the vial. Add the required volume of the anhydrous solvent to the solid to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: If not for immediate use, dispense the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles. Flush the headspace of each aliquot vial with nitrogen or argon, seal tightly (a septum cap is ideal), and store at -20°C.

Protocol 2: Quality Control by HPLC

This protocol provides a general method to assess the purity of this compound. Specific parameters may need optimization.

  • Sample Preparation: Prepare a dilute solution of the this compound (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the Fmoc group (e.g., 265 nm or 301 nm).

  • Gradient Elution:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Ramp up to 95-100% Mobile Phase B over 15-20 minutes.

    • Hold at high organic content for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Analysis: Inject the sample. The presence of a single major peak indicates high purity. The appearance of multiple peaks, especially at earlier retention times, could signify degradation products (e.g., loss of the hydrophobic Fmoc group).

Visual Guides

G cluster_storage Correct Handling & Storage Workflow start Start: Receive Compound store Store at -20°C to -40°C under inert gas, in dark start->store Long-term retrieve Retrieve from Storage store->retrieve warm Warm vial to Room Temp BEFORE opening retrieve->warm weigh Weigh Solid or Prepare Stock Solution warm->weigh use Use in Experiment weigh->use post_use After Use use->post_use flush Flush container with Inert Gas (N2/Ar) post_use->flush seal Seal Tightly flush->seal finish End: Return to Storage seal->finish

Caption: Workflow for proper handling and storage of this compound.

G cluster_troubleshooting Troubleshooting Degradation Issues start Problem: Poor/Inconsistent Experimental Results check_storage Were storage conditions met? (-20°C, dark, dry, inert gas) start->check_storage check_handling Was vial warmed before opening? start->check_handling check_reagents Are buffers/reagents compatible (e.g., no primary amines)? start->check_reagents check_storage->check_handling Yes improper_storage Cause: Potential Degradation (Oxidation, Hydrolysis) check_storage->improper_storage No check_handling->check_reagents Yes moisture Cause: Moisture Condensation -> Hydrolysis check_handling->moisture No incompatible Cause: Reagent Incompatibility (e.g., side reactions) check_reagents->incompatible No solution Solution: 1. Test purity (HPLC). 2. Use fresh reagent. 3. Follow proper protocols. improper_storage->solution moisture->solution incompatible->solution

Caption: Troubleshooting workflow for potential degradation of this compound.

References

Technical Support Center: Monitoring Fmoc-NH-PEG14-acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG14-acid coupling reactions.

Troubleshooting Guides

Issue: Incomplete Coupling of this compound Detected by Qualitative Tests

Question: My Kaiser test remains positive (blue/purple beads) after what should have been a complete coupling of this compound. What are the potential causes and how can I resolve this?

Answer:

A positive Kaiser test indicates the presence of unreacted primary amines on the solid-phase support, signifying an incomplete coupling reaction.[1][2] Several factors can contribute to this issue, particularly when working with a long and flexible linker like PEG14.

Possible Causes and Solutions:

  • Steric Hindrance: The considerable size and flexibility of the PEG14 chain can physically block the reactive sites on the resin, a phenomenon known as steric hindrance.[3][4] This can slow down the reaction or prevent it from reaching completion.

    • Solution:

      • Extend Reaction Time: Increase the coupling reaction time significantly, for example, from 2 hours to 4 hours or even overnight, to allow more time for the sterically hindered coupling to proceed.[5]

      • Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated this compound. This is a common strategy for difficult couplings.

      • Increase Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, but this should be done cautiously to avoid potential side reactions.

  • Suboptimal Reagent Activation or Concentration: Incomplete activation of the this compound or insufficient reagent concentration can lead to poor coupling efficiency.

    • Solution:

      • Use a More Potent Coupling Reagent: Switch from standard coupling reagents to more powerful ones like HATU, HCTU, or COMU, which are known to be effective for hindered couplings.

      • Increase Reagent Equivalents: Use a higher molar excess of the this compound and coupling reagents relative to the resin's substitution level.

  • Poor Resin Swelling or Peptide Aggregation: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the coupling reagents to the reactive sites. Similarly, if a peptide is already on the resin, it may aggregate, further hindering the reaction.

    • Solution:

      • Optimize Solvent System: Ensure the resin is fully swelled in an appropriate solvent like DMF or NMP before the coupling step. For aggregating sequences, consider using "magic mixtures" or chaotropic salts to disrupt secondary structures.

Logical Flow for Troubleshooting Incomplete Coupling:

G start Positive Kaiser Test (Incomplete Coupling) steric_hindrance Potential Cause: Steric Hindrance start->steric_hindrance reagent_issue Potential Cause: Suboptimal Reagents start->reagent_issue resin_issue Potential Cause: Poor Resin Swelling start->resin_issue extend_time Solution: Extend Reaction Time steric_hindrance->extend_time double_couple Solution: Double Couple steric_hindrance->double_couple increase_temp Solution: Increase Temperature steric_hindrance->increase_temp change_reagent Solution: Use Potent Coupling Reagent reagent_issue->change_reagent increase_conc Solution: Increase Reagent Concentration reagent_issue->increase_conc optimize_solvent Solution: Optimize Solvent/Swelling resin_issue->optimize_solvent

Caption: Troubleshooting workflow for a positive Kaiser test.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively monitor the completion of the this compound coupling reaction?

A1: While qualitative tests like the Kaiser test are useful for a quick check, High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis. After cleaving a small sample of the resin, you can analyze the crude product. The PEGylated product will have a significantly different retention time compared to the unreacted starting material. By integrating the peak areas, you can determine the percentage of successful coupling. For PEGylated compounds that lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are highly effective in conjunction with HPLC.

Q2: Are there any specific challenges with the Kaiser test when working with PEGylated resins?

A2: Yes, some potential issues can arise. PEG-coated polystyrene resins can be more fragile than standard polystyrene resins, and physical damage might lead to misleading results. Additionally, inefficient washing can leave trace amounts of reagents that may interfere with the test. It's also important to follow the heating protocol carefully, as excessive heat can cause premature cleavage of the Fmoc group, leading to a false positive result.

Q3: My Kaiser test is negative (yellow/colorless beads), suggesting complete coupling, but my final product purity is low. What could be the reason?

A3: A negative Kaiser test indicates the absence of primary amines but doesn't guarantee the integrity of the coupled molecule or the overall success of the synthesis. Possible reasons for low purity despite a negative Kaiser test include:

  • Formation of side products: The coupling conditions might have led to the formation of undesired products that do not contain free primary amines.

  • Problems in subsequent steps: Issues in later deprotection or cleavage steps can affect the final product purity.

  • "Difficult sequences": If a peptide is being synthesized, aggregation can lead to truncated or deleted sequences, which might be capped and thus not show a positive Kaiser test. It is always recommended to confirm the results with a more robust analytical technique like HPLC-MS after cleaving a sample from the resin.

Q4: What are some alternative qualitative tests to the Kaiser test for monitoring the coupling?

A4: Other colorimetric tests can be used to monitor the presence of free amines. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive method for detecting primary amines. The bromophenol blue test is based on an acid-base reaction and can detect both primary and secondary amines. These can be useful alternatives if you suspect issues with the Kaiser test.

Data Presentation

ParameterUncoupled Resin (Post-Fmoc Deprotection)Successful Coupling (this compound)Incomplete Coupling
Kaiser Test Result Positive (Deep Blue/Purple)Negative (Yellow/Colorless)Positive (Lighter Blue)
HPLC Retention Time tt + Δt (significant shift to earlier or later time depending on column and mobile phase)Two major peaks at t and t + Δt
Mass Spectrometry Mass of resin-bound starting materialExpected mass of the PEGylated productMixture of starting material and product masses

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Materials:

  • Resin sample (1-5 mg)

  • Small test tube

  • Heating block or sand bath (110-120°C)

  • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine

Procedure:

  • Take a small sample of the resin beads (approximately 1-5 mg) from the reaction vessel and place them in a clean, dry test tube.

  • Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 110-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Deep Blue/Purple Beads and Solution: Positive result. Indicates the presence of free primary amines, meaning the coupling is incomplete.

  • Yellow/Colorless Beads and Solution: Negative result. Indicates the absence of free primary amines, suggesting the coupling reaction is complete.

Protocol 2: HPLC Monitoring of Coupling Efficiency

Objective: To quantitatively assess the percentage of successful this compound coupling by analyzing a cleaved sample of the resin.

Procedure:

  • Sample Collection: After the coupling reaction, take a small, representative sample of the resin (e.g., 5-10 mg).

  • Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-2 hours to release the product from the solid support.

  • Work-up: Precipitate the cleaved product in cold diethyl ether, centrifuge to pellet the product, and decant the ether. Dry the crude product under vacuum.

  • Sample Preparation: Dissolve a known amount of the crude product in an appropriate solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column suitable for peptide or polymer analysis.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 20-30 minutes. This may need to be optimized based on the hydrophobicity of the starting material and the PEGylated product.

    • Detection: Monitor the elution profile using a UV detector (at 214 nm for the amide backbone) and/or a Charged Aerosol Detector (CAD) for better quantification of the PEG moiety.

  • Data Analysis: Identify the peaks corresponding to the uncoupled starting material and the desired PEGylated product. Calculate the percentage of coupling completion by dividing the peak area of the product by the total area of all relevant peaks.

Workflow for Monitoring this compound Coupling:

G cluster_synthesis Synthesis Step cluster_monitoring Monitoring coupling Couple this compound to Resin kaiser_test Perform Kaiser Test coupling->kaiser_test decision Kaiser Test Positive? kaiser_test->decision hplc_ms Cleave Sample & Analyze by HPLC-MS proceed Proceed to Next Step (e.g., Fmoc Deprotection) hplc_ms->proceed decision->hplc_ms No troubleshoot Troubleshoot Reaction (e.g., Double Couple) decision->troubleshoot Yes troubleshoot->coupling

Caption: Experimental workflow for coupling and monitoring.

References

Technical Support Center: Strategies for Reducing Steric Hindrance with PEGylated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated reagents. Our goal is to help you overcome common challenges related to steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups within a molecule that can impede a chemical reaction or interaction. In PEGylation, the polyethylene (B3416737) glycol (PEG) chain, due to its size and flexibility, can physically block the reactive groups on the PEG reagent from accessing the target functional groups on a biomolecule. This can also hinder the binding of the final PEGylated conjugate to its biological target.[1][2][3] While PEG linkers are often used to reduce steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of the hindrance.[2]

Q2: How does the length of the PEG chain affect steric hindrance and the properties of the conjugate?

A2: The length of the PEG chain is a critical factor that influences solubility, hydrodynamic radius, steric hindrance, and biological activity.[4]

  • Too short: A short PEG linker may not provide sufficient separation between the biomolecule and another molecule, leading to steric clash and potentially reduced biological activity.

  • Too long: A very long PEG chain can wrap around the biomolecule, potentially masking its active or binding sites, which can lead to a significant loss of bioactivity. However, longer chains are more effective at increasing the hydrodynamic volume and prolonging the circulation half-life of the therapeutic.

Q3: What are the common challenges encountered during PEGylation that can be attributed to steric hindrance?

A3: Common issues include:

  • Low PEGylation efficiency/yield: The PEG reagent may be unable to efficiently access the target functional group on the biomolecule.

  • Loss of biological activity: The attached PEG chain may block the active site or binding domains of the protein or peptide.

  • Aggregation of the final conjugate: Insufficient PEGylation may not provide an adequate hydrophilic shield to prevent the aggregation of the parent molecule.

  • Difficulty in purification: Heterogeneity in the PEGylated product due to incomplete reactions can complicate downstream purification steps.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your PEGylation experiments and offers potential solutions.

Problem 1: Low or No PEGylation Reaction Yield

Possible Cause Solution
Steric hindrance at the conjugation site: The target functional group on your molecule is in a sterically hindered location.- Optimize linker length: Use a PEG reagent with a longer, more flexible spacer arm to bridge the distance. - Change conjugation chemistry: Switch to a different reactive group that targets a more accessible functional group on your molecule. - Site-directed mutagenesis: If working with proteins, introduce a more accessible reactive site (e.g., a cysteine residue) away from the active site.
Inactive PEG reagent: The reagent may have degraded due to improper storage or handling.- Use fresh reagents: Prepare fresh solutions of your PEG reagent immediately before use. - Proper storage: Store PEG reagents, especially those with sensitive functional groups like NHS esters and maleimides, under dry conditions, protected from light, and at the recommended low temperature (≤ -15°C).
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to low yields.- Optimize pH: Ensure the pH of your reaction buffer is within the optimal range for your specific conjugation chemistry (e.g., pH 7-9 for NHS esters, pH 6.5-7.5 for maleimides). - Adjust temperature and time: Most conjugations work well at room temperature for 1-2 hours or at 4°C overnight.
Hydrolysis of functional groups: Reactive groups like NHS esters are susceptible to hydrolysis, especially at higher pH.- Control pH: Maintain the recommended pH for the reaction. - Prompt use: Use the activated PEG reagent immediately after preparation.

Problem 2: Significant Loss of Biological Activity in the PEGylated Product

Possible Cause Solution
PEG chain masking the active site: The attached PEG chain sterically hinders the interaction of the biomolecule with its target.- Use a shorter PEG chain: A shorter chain may provide the desired properties without obstructing the active site. - Site-specific PEGylation: Attach the PEG chain at a site distant from the active or binding domains. Enzymatic methods or introducing a specific tag can achieve this. - Use a branched PEG: Branched PEGs can be more effective at shielding the molecule while potentially having less impact on the active site due to their bulky structure.
Conformational changes: The PEGylation process may induce changes in the secondary or tertiary structure of the biomolecule.- Characterize the conjugate's structure: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes. - Optimize reaction conditions: Milder conditions (e.g., lower temperature) can minimize the risk of denaturation.
Cleavable linkers: For applications where the PEG chain is only needed for delivery, consider using a cleavable linker that releases the native biomolecule at the target site.- pH-sensitive linkers: Use linkers like hydrazones that are stable at physiological pH but cleave in the acidic environment of tumors or endosomes. - Reductively cleavable linkers: Disulfide bonds can be used, which are cleaved in the reducing environment inside cells.

Data Presentation

Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius and Protein Mobility

This table summarizes the impact of different PEG chain lengths on the hydrodynamic radius (Rh) and the apparent molecular weight as observed in SDS-PAGE.

PEG Molecular Weight (kDa)Change in Hydrodynamic Radius (Rh)Effect on SDS-PAGE MobilityReference
5Increases RhDecreases mobility (appears larger than actual MW)
10Further increases Rh linearly with MWFurther decreases mobility
20 (Linear)Doubles the Rh compared to a smaller PEGSignificant decrease in mobility
20 (Branched)Similar Rh to linear 20 kDa PEGGreater decrease in mobility compared to linear PEG of the same MW

Experimental Protocols

Protocol 1: General Protocol for PEGylation of a Protein via an NHS Ester

This protocol outlines the steps for conjugating an NHS-ester-functionalized PEG to primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on a protein.

Materials:

  • Protein of interest

  • NHS-Ester-PEG reagent

  • Amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently. The molar ratio should be optimized for each specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: Site-Specific PEGylation of a Protein Thiol using a Maleimide-PEG Reagent

This protocol describes the conjugation of a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein with a free cysteine residue

  • Maleimide-PEG reagent

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA)

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Desalting column

  • Purification system

Procedure:

  • Peptide/Protein Preparation: Dissolve the protein in the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP.

  • Remove Reducing Agent: Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.

  • Prepare the Maleimide-PEG: Dissolve the Maleimide-PEG reagent in the reaction buffer.

  • Conjugation Reaction: Add the Maleimide-PEG solution to the protein solution.

  • Incubation: Allow the reaction to proceed, typically for 1-2 hours at room temperature.

  • Purification and Characterization: Purify the conjugate and characterize it using appropriate analytical techniques as described in Protocol 1.

Visualizations

StericHindrance cluster_0 No Steric Hindrance cluster_1 Steric Hindrance PEG_Reagent_1 PEG Reagent Target_Site_1 PEG_Reagent_1->Target_Site_1 Successful Conjugation Biomolecule_1 Biomolecule Biomolecule_1->Target_Site_1 PEG_Reagent_2 PEG Reagent Hindrance Steric Blockage PEG_Reagent_2->Hindrance Biomolecule_2 Biomolecule Target_Site_2 Biomolecule_2->Target_Site_2 Hindrance->Target_Site_2

Caption: Diagram illustrating successful conjugation versus steric hindrance.

PEGylationStrategies Start Protein with Multiple Reactive Sites Random Random PEGylation (e.g., NHS Ester) Start->Random SiteSpecific Site-Specific PEGylation Start->SiteSpecific Heterogeneous Heterogeneous Product (Mixture of conjugates) Random->Heterogeneous Enzymatic Enzymatic Ligation (e.g., Transglutaminase) SiteSpecific->Enzymatic Cysteine Cysteine-Specific (Maleimide Chemistry) SiteSpecific->Cysteine Homogeneous Homogeneous Product (Single conjugate) Enzymatic->Homogeneous Cysteine->Homogeneous OptimizationWorkflow Start Define PEGylation Goal (e.g., increase half-life) ChoosePEG Select PEG Reagent (Linker, MW, Geometry) Start->ChoosePEG Reaction Perform PEGylation Reaction ChoosePEG->Reaction Analysis Analyze Product (Purity, Activity) Reaction->Analysis Decision Is Outcome Optimal? Analysis->Decision Optimize Optimize Conditions (pH, Temp, Molar Ratio) Decision->Optimize No End Final PEGylated Product Decision->End Yes Optimize->Reaction

References

Validation & Comparative

A Researcher's Guide to Bioconjugation: Fmoc-NH-PEG14-acid Versus Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life. This guide provides an objective comparison of Fmoc-NH-PEG14-acid with other PEG linkers, supported by a synthesis of available experimental data and detailed methodologies for key evaluative experiments.

This compound is a discrete (monodisperse) PEG linker characterized by a 14-unit polyethylene glycol chain. It possesses two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This heterobifunctional nature allows for controlled, sequential conjugation, a desirable feature in complex bioconjugate synthesis. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions to allow for subsequent conjugation. The terminal carboxylic acid can be activated to react with primary amines on a biomolecule. This specific PEG linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Structural and Functional Overview

The fundamental role of a PEG linker in bioconjugation is to provide a flexible and hydrophilic spacer between two molecules. This spacer can mitigate steric hindrance, improve the solubility of hydrophobic payloads, and shield the conjugate from enzymatic degradation and immune recognition.

cluster_linker This compound Structure Fmoc Fmoc NH NH Fmoc->NH PEG14 -(CH2CH2O)14- NH->PEG14 Acid COOH PEG14->Acid

Caption: Chemical structure of this compound.

Performance Comparison of PEG Linkers

The length of the PEG chain is a critical parameter that dictates the physicochemical and biological properties of the resulting bioconjugate. While direct comparative data for a PEG14 linker is not extensively available in the public domain, we can infer its performance based on established trends observed with varying PEG lengths.

Data Presentation

The following tables summarize the general impact of PEG linker length on key performance indicators of antibody-drug conjugates.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker LengthRelative In Vitro Cytotoxicity (IC50)Key Observations
No PEGHighest PotencyMay suffer from poor solubility and aggregation with hydrophobic payloads.
Short (PEG2-PEG8)High to Moderate PotencyProvides a balance of improved hydrophilicity and potent cytotoxicity.[2]
Medium (PEG12-PEG24) Moderate Potency This compound falls in this category. Offers a good balance of properties. [3][4]
Long (>PEG24, e.g., 4-10 kDa)Lower PotencySignificant reduction in cytotoxicity observed with increasing length, potentially due to steric hindrance.[5]

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK)

PEG Linker LengthPlasma Half-LifeClearance RateKey Observations
No PEGShortestHighestRapid clearance from circulation.
Short (PEG2-PEG8)Moderately IncreasedReducedImproved circulation time compared to no PEG.
Medium (PEG12-PEG24) Significantly Increased Significantly Reduced This compound is expected to provide a substantial improvement in PK profile.
Long (>PEG24, e.g., 4-10 kDa)LongestLowestOffers the most significant extension of circulation half-life.

Table 3: Effect of PEG Linker Length on In Vivo Efficacy

PEG Linker LengthTumor Growth InhibitionKey Observations
No PEGVariableEfficacy can be limited by poor pharmacokinetics and aggregation.
Short (PEG2-PEG8)GoodBalances in vitro potency with improved in vivo exposure.
Medium (PEG12-PEG24) Often Optimal This compound is likely to provide a favorable balance of tumor accumulation and cell-killing activity.
Long (>PEG24, e.g., 4-10 kDa)Can be SuperiorDespite lower in vitro potency, the extended half-life can lead to greater tumor accumulation and overall efficacy.

Experimental Protocols

To enable a thorough and objective comparison of different PEG linkers, standardized experimental protocols are essential.

I. Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general two-step process for conjugating a drug to an antibody using a heterobifunctional PEG linker like Fmoc-NH-PEG-acid.

cluster_workflow ADC Synthesis Workflow A 1. Linker Activation B 2. Antibody Modification A->B C 3. Purification of Modified Antibody B->C D 4. Linker Deprotection (if necessary) C->D E 5. Payload Conjugation D->E F 6. Final Purification and Characterization E->F

Caption: General workflow for ADC synthesis.

Materials:

  • Monoclonal antibody (mAb)

  • Fmoc-NH-PEG-acid linker

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-reactive payload

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Linker Activation:

    • Dissolve the Fmoc-NH-PEG-acid linker, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF).

    • Allow the reaction to proceed to form the NHS-activated PEG linker.

  • Antibody Modification:

    • Add the activated PEG linker to the antibody solution in the reaction buffer. The molar ratio of linker to antibody should be optimized.

    • Incubate the reaction mixture to allow the NHS ester to react with primary amines (e.g., lysine (B10760008) residues) on the antibody.

  • Purification:

    • Purify the PEGylated antibody from excess linker and byproducts using SEC.

  • Fmoc Deprotection (for Fmoc-protected linkers):

    • Treat the purified PEGylated antibody with a mild base (e.g., piperidine (B6355638) in DMF) to remove the Fmoc protecting group, exposing the terminal amine.

    • Purify the deprotected PEGylated antibody.

  • Payload Conjugation:

    • React the deprotected, amine-terminated PEGylated antibody with an activated payload (e.g., a payload with an NHS ester).

    • Incubate to allow for the formation of a stable amide bond.

  • Final Purification and Characterization:

    • Purify the final ADC conjugate using SEC to remove unconjugated payload and antibody.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

II. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

cluster_workflow In Vitro Cytotoxicity (MTT) Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of ADC A->B C 3. Incubate for 72-96 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate to Allow Formazan (B1609692) Crystal Formation D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate Cell Viability and IC50 G->H

Caption: Workflow of an in vitro cytotoxicity (MTT) assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC constructs with different linkers

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in cell culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration to determine the IC50 value.

III. In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker by measuring the amount of payload that remains conjugated to the antibody over time in plasma.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to quantify the drug-to-antibody ratio (DAR), such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

  • Incubation: Incubate the ADC constructs in plasma at a defined concentration at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Process the samples to isolate the ADC from plasma components.

  • DAR Analysis: Analyze the samples using a validated method to determine the average DAR at each time point.

  • Data Analysis: A decrease in DAR over time indicates linker instability and premature payload release.

Conclusion

The choice of a PEG linker is a critical decision in the development of bioconjugates. While this compound offers the advantages of a discrete length and heterobifunctional handles for controlled conjugation, its performance must be weighed against other PEG linkers of varying lengths.

Based on established trends, a PEG14 linker is expected to provide a favorable balance of properties:

  • Improved Solubility and Stability: The hydrophilic PEG chain will enhance the solubility of hydrophobic payloads and reduce aggregation.

  • Enhanced Pharmacokinetics: A PEG14 linker should significantly increase the circulation half-life of the bioconjugate compared to shorter linkers or non-PEGylated versions.

  • Maintained Potency: While there may be some reduction in in vitro potency compared to very short linkers, a PEG14 linker is not expected to cause the significant drop in activity sometimes observed with very long PEG chains.

Ultimately, the optimal PEG linker length is dependent on the specific antibody, payload, and therapeutic application. The experimental protocols provided in this guide offer a framework for the empirical evaluation of different linker candidates, including this compound, to identify the most effective design for a given bioconjugate.

References

A Comparative Guide to Alternatives for Fmoc-NH-PEG14-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a linker can significantly impact the physicochemical properties and biological activity of the final product. Fmoc-NH-PEG14-acid is a widely used hydrophilic spacer that enhances the solubility of hydrophobic peptides. However, a range of alternatives exists, offering different lengths and functionalities that can be tailored to specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Hydrophilic Linkers

The selection of a hydrophilic linker in solid-phase peptide synthesis (SPPS) is a critical step that influences not only the solubility of the peptide but also the overall synthesis yield and purity. The following table summarizes the performance of various alternatives to this compound. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

LinkerStructureKey FeaturesExpected YieldExpected PuritySolubility Enhancement
This compound (Reference) Fmoc-NH-(CH₂CH₂O)₁₄-CH₂COOHLong, discrete PEG chain for significant hydrophilicity.HighHighExcellent
Fmoc-NH-PEG4-acid Fmoc-NH-(CH₂CH₂O)₄-CH₂COOHShorter PEG chain, suitable for when minimal spacing is required.HighHighModerate
Fmoc-NH-PEG8-acid Fmoc-NH-(CH₂CH₂O)₈-CH₂COOHIntermediate length PEG chain, balancing hydrophilicity and steric hindrance.HighHighGood
Fmoc-NH-PEG24-acid Fmoc-NH-(CH₂CH₂O)₂₄-CH₂COOHVery long PEG chain for maximizing solubility of highly hydrophobic peptides.Slightly LowerHighVery High
Fmoc-N-amido-dPEG®12-acid Fmoc-NH-(CH₂CH₂O)₁₂-CH₂CH₂COOHPropionic acid terminus, may offer different stability profiles.[1]HighHighExcellent
(GS)₃ Linker (Peptide-based) Fmoc-(Gly-Ser)₃-OHBiodegradable, composed of natural amino acids, can be cleaved by enzymes.Moderate-HighModerate-HighGood
Polysarcosine (pSar) Linker Fmoc-(Sar)n-OH"Stealth" polymer, reported to have reduced immunogenicity compared to PEG.HighHighExcellent

Note: Expected yield and purity can be sequence-dependent and are influenced by the choice of resin and coupling reagents. Solubility enhancement is a qualitative assessment based on the linker's properties.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different linkers. Below are protocols for key experiments in solid-phase peptide synthesis and analysis.

Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-PEG Linker

This protocol describes the manual synthesis of a generic peptide on a rink amide resin, incorporating an Fmoc-PEG linker.

a. Resin Preparation and Swelling:

  • Place 100 mg of Rink Amide MBHA resin in a reaction vessel.

  • Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

b. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

c. Amino Acid/Linker Coupling:

  • In a separate tube, dissolve 3 equivalents of the Fmoc-protected amino acid or Fmoc-NH-PEGx-acid, 3 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in 1.5 mL of DMF.

  • Pre-activate the mixture by allowing it to stand for 2 minutes.

  • Add the activated amino acid/linker solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

d. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

e. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add 2 mL of the cleavage cocktail to the resin and incubate for 2 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to 10 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the peptide pellet under vacuum.

Peptide Purity and Identity Analysis by HPLC-MS

This protocol outlines the analysis of the synthesized peptide to determine its purity and confirm its molecular weight.

a. Sample Preparation:

  • Dissolve a small amount of the crude, dried peptide in a suitable solvent, typically 50% acetonitrile (B52724) in water with 0.1% TFA, to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

c. Mass Spectrometry (MS) Analysis:

  • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.

  • Deconvolute the resulting mass spectrum to determine the molecular weight of the main peak and any impurities.

Peptide Solubility Assay

A simple nephelometric assay can be used to compare the relative solubility of peptides modified with different linkers.

  • Prepare stock solutions of the purified peptides in a minimal amount of a strong solvent like DMSO.

  • Create a series of dilutions of each peptide stock solution in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubate the plate at room temperature for 1 hour.

  • Measure the turbidity of each well at a wavelength of 600 nm using a plate reader.

  • Higher absorbance values indicate lower solubility due to peptide precipitation. Plot absorbance versus peptide concentration to determine the relative solubility.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz (DOT language).

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Synthesis Cycle (Repeat n times) cluster_FinalSteps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid/Linker Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Kaiser->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector α-subunit activates GTP GTP G_Protein->GTP GDP GDP G_Protein->GDP exchanges for cAMP cAMP (Second Messenger) Effector->cAMP produces Ligand PEGylated Peptide Ligand Ligand->GPCR Binding PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway activated by a peptide ligand.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the stability, pharmacokinetics, efficacy, and toxicity of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained significant traction due to their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the selection of the most appropriate linker for next-generation ADC development.

The inclusion of PEG chains in ADC linkers offers several advantages. Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG can counteract this, improving solubility and allowing for higher drug-to-antibody ratios (DARs) without compromising the biophysical properties of the conjugate.[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which can result in greater accumulation of the ADC in tumor tissue.[2]

However, the length of the PEG linker is a critical parameter that must be carefully optimized. The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] While longer PEG chains generally improve pharmacokinetics and in vivo efficacy, particularly for hydrophobic payloads, they may also introduce steric hindrance that can impact binding affinity and in vitro potency.[2]

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the results can be influenced by the specific antibody, payload, and experimental model used.

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

LinkerTarget Cell LineIC50 (ng/mL)Reference Molecule
No PEGNCI-N87~10Affibody-MMAE
PEG4kNCI-N87~45Affibody-MMAE
PEG10kNCI-N87~220Affibody-MMAE

Data synthesized from a study on affibody-drug conjugates, where longer PEG chains led to a reduction in in vitro cytotoxicity.

Table 2: Pharmacokinetics of ADCs with Varying PEG Linker Lengths

LinkerHalf-Life (t1/2)Clearance RateReference Molecule
Non-PEGylated-HighNon-binding IgG-MMAE
PEG2-Decreased vs. Non-PEGylatedNon-binding IgG-MMAE
PEG4-Decreased vs. Non-PEGylatedNon-binding IgG-MMAE
PEG8Significantly IncreasedOptimal Slower ClearanceNon-binding IgG-MMAE / PEGylated glucuronide-MMAE
PEG12Significantly IncreasedSimilar to PEG8Non-binding IgG-MMAE / PEGylated glucuronide-MMAE
PEG24Significantly IncreasedSimilar to PEG8Non-binding IgG-MMAE / PEGylated glucuronide-MMAE

Data suggests that increasing PEG linker length generally leads to a longer plasma half-life and decreased clearance. A PEG8 side chain was identified as the minimum length to achieve optimal slower clearance in one study.

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Model

LinkerTumor Growth Inhibition (%)Reference Molecule/Model
Non-PEGylated11ADC in L540cy tumor xenograft
PEG235-45ADC in L540cy tumor xenograft
PEG435-45ADC in L540cy tumor xenograft
PEG875-85ADC in L540cy tumor xenograft
PEG1275-85ADC in L540cy tumor xenograft
PEG2475-85ADC in L540cy tumor xenograft

This study demonstrated a significant increase in tumor growth inhibition with ADCs containing PEG linkers of 8 units or more.

Experimental Workflows and Methodologies

To ensure the reproducibility and accurate interpretation of findings, detailed experimental protocols are crucial.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Antibody Reduction s3 Conjugation s1->s3 s2 Drug-Linker Synthesis (Varying PEG Lengths) s2->s3 s4 Purification (SEC) s3->s4 s5 Characterization (DAR, Purity) s4->s5 v1 Cell Viability Assay (e.g., MTS/XTT) s5->v1 vo1 Pharmacokinetic Study s5->vo1 vo2 Xenograft Efficacy Study

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
ADC Synthesis and Characterization

  • Antibody Modification : The monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Drug-Linker Preparation : The PEGylated linker-payload is synthesized separately. A discrete PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a stable covalent bond.

  • Purification : The resulting ADC is purified to remove unreacted drug-linker and other impurities. Size-exclusion chromatography (SEC) is commonly used for this purpose.

  • Characterization : The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). The purity and aggregation state of the ADC are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture : Target cancer cell lines expressing the antigen of interest are cultured in appropriate media.

  • ADC Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation : The cells are incubated with the ADCs for a period of 72 to 120 hours.

  • Viability Assessment : Cell viability is measured using a colorimetric assay such as MTS or XTT, which quantifies the metabolic activity of living cells.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated to determine the in vitro potency of each ADC.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model : Healthy mice or rats are used for the study.

  • Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing : Plasma is isolated from the blood samples.

  • Quantification : The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.

  • Data Analysis : Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated.

In Vivo Antitumor Efficacy Study (Xenograft Model)
  • Tumor Model : Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.

  • Treatment Initiation : Once the tumors reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment groups.

  • ADC Administration : The different ADC constructs are administered, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

General Structure of a PEGylated Antibody-Drug Conjugate

ADC_structure Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload

References

A Comparative Guide to the Conjugation Efficiency of Fmoc-NH-PEG14-acid for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the conjugation efficiency of Fmoc-NH-PEG14-acid, a commonly used PEGylating reagent in solid-phase peptide synthesis (SPPS). Its performance is objectively compared with alternative amine-reactive PEGylation reagents, supported by established chemical principles and analytical methodologies. This document aims to equip researchers with the necessary information to make informed decisions for the efficient PEGylation of peptides.

Comparative Analysis of Amine-Reactive PEGylation Reagents

The selection of a PEGylating agent is critical for achieving optimal conjugation efficiency and yield in peptide synthesis. While direct, side-by-side quantitative comparisons in the literature are scarce due to variability in peptide sequences and reaction conditions, a qualitative and semi-quantitative comparison can be made based on the reactivity of the terminal functional group.

The following table summarizes the key characteristics of this compound and its common alternatives for amine conjugation in SPPS. The conjugation efficiency is categorized based on the chemical reactivity of the active group, with N-hydroxysuccinimide (NHS) esters generally exhibiting the highest reactivity towards primary amines under standard SPPS coupling conditions.

ReagentActivating GroupTypical Reaction pHRelative Reaction RateOn-Resin MonitoringKey AdvantagesPotential Disadvantages
This compound Carboxylic Acid7.0 - 8.5ModerateYes (e.g., Kaiser test)Stable, allows for in-situ activation with standard coupling reagents.Requires an activation step, which can add complexity and potential for side reactions.
mPEG-NHS Ester N-hydroxysuccinimide Ester7.0 - 8.5HighYes (e.g., Kaiser test)Highly reactive, leading to faster and often more complete conjugation.[1][2]Susceptible to hydrolysis, requiring anhydrous conditions and careful handling.[2][3]
mPEG-Aldehyde Aldehyde6.5 - 7.5Moderate to HighIndirectlyForms a stable secondary amine linkage upon reductive amination.[2]Requires a subsequent reduction step, adding to the synthetic workflow.
mPEG-Maleimide Maleimide6.5 - 7.5High (with thiols)Not applicable for aminesHighly specific for thiol groups (cysteine residues).Not suitable for direct conjugation to primary amines (lysine or N-terminus).
mPEG-Isothiocyanate Isothiocyanate8.0 - 9.0ModerateYes (e.g., Kaiser test)Forms a stable thiourea (B124793) bond.Can be less reactive than NHS esters.

Experimental Protocols for Validation of Conjugation Efficiency

To quantitatively assess the conjugation efficiency of this compound or any other PEGylating reagent in your specific application, the following experimental protocols are recommended.

On-Resin Monitoring of Amine Deprotection and PEGylation

Objective: To qualitatively and semi-quantitatively assess the completion of the PEGylation reaction on the solid support.

Materials:

  • Peptide-resin with a free N-terminal or lysine (B10760008) amine group.

  • This compound (or alternative PEGylating reagent).

  • Coupling reagents (e.g., HBTU, HATU, DIC).

  • Base (e.g., DIPEA, NMM).

  • DMF (peptide synthesis grade).

  • Kaiser test kit or alternative amine detection test.

Protocol:

  • Initial Amine Quantification (Optional but Recommended): Before the PEGylation reaction, take a small sample of the peptide-resin (approx. 1-2 mg) and perform a quantitative Kaiser test or a similar assay to determine the initial amount of free amine.

  • PEGylation Reaction:

    • Swell the peptide-resin in DMF.

    • Dissolve this compound (typically 1.5-3 equivalents relative to the resin substitution) and coupling reagents in DMF.

    • Add the activated PEG solution to the resin and allow it to react for a specified time (e.g., 2-4 hours) at room temperature.

  • Post-PEGylation Amine Quantification:

    • After the reaction, thoroughly wash the resin with DMF to remove any unreacted reagents.

    • Take a small sample of the PEGylated resin and perform the Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates a high degree of conjugation, as the primary amines have been capped by the PEG molecule. A blue color indicates incomplete reaction.

  • Calculation of Conjugation Efficiency (Semi-Quantitative):

    • If a quantitative amine detection method is used, the efficiency can be estimated by comparing the initial and final amine concentrations.

    • Efficiency (%) = [ (Initial Amine - Final Amine) / Initial Amine ] * 100

Cleavage and Analysis by HPLC and Mass Spectrometry

Objective: To quantitatively determine the ratio of PEGylated to un-PEGylated peptide after cleavage from the resin.

Materials:

  • Dry PEGylated peptide-resin.

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Cold diethyl ether.

  • HPLC system with a C18 column.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol:

  • Peptide Cleavage:

    • Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run a gradient of increasing organic phase (e.g., acetonitrile) to separate the PEGylated peptide from the un-PEGylated peptide and other impurities.

    • The PEGylated peptide will typically have a different retention time than the un-PEGylated peptide.

  • Quantification:

    • Integrate the peak areas of the PEGylated and un-PEGylated peptides from the HPLC chromatogram (monitoring at a suitable wavelength, e.g., 214 or 280 nm).

    • Conjugation Efficiency (%) = [ Peak Area (PEGylated Peptide) / (Peak Area (PEGylated Peptide) + Peak Area (un-PEGylated Peptide)) ] * 100

  • Mass Spectrometry Confirmation:

    • Collect fractions corresponding to the PEGylated and un-PEGylated peaks and analyze them by mass spectrometry to confirm their identity. The mass of the PEGylated peptide should correspond to the mass of the parent peptide plus the mass of the PEG moiety.

Visualization of the Validation Workflow

The following diagrams illustrate the key workflows for validating the conjugation efficiency of this compound.

Validation_Workflow cluster_on_resin On-Resin Analysis cluster_post_cleavage Post-Cleavage Analysis start Peptide-Resin (Free Amine) peg_reaction PEGylation Reaction (this compound) start->peg_reaction wash1 Wash Resin peg_reaction->wash1 kaiser_test Kaiser Test (Qualitative Check) wash1->kaiser_test cleavage Cleavage from Resin kaiser_test->cleavage Proceed if negative precipitation Precipitation cleavage->precipitation hplc HPLC Separation precipitation->hplc ms Mass Spectrometry (Confirmation) hplc->ms Identity Confirmation quantification Quantification (Peak Area Analysis) hplc->quantification Efficiency Calculation

Caption: Experimental workflow for validating PEGylation efficiency.

This guide provides a framework for the systematic evaluation of this compound and its alternatives. By employing these protocols and analytical techniques, researchers can optimize their peptide PEGylation strategies to achieve desired product quality and yield.

References

A Head-to-Head Comparison: Fmoc-NH-PEG14-acid vs. Click Chemistry Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates, influencing the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison between a traditional, versatile polyethylene (B3416737) glycol (PEG) linker, Fmoc-NH-PEG14-acid, and the more recent, highly efficient click chemistry linkers.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a carboxylic acid, connected by a 14-unit PEG chain.[1][2] This structure allows for sequential conjugation, making it a valuable tool in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3] On the other hand, click chemistry encompasses a suite of bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form a highly stable triazole linkage.[4][5]

This guide will delve into the reaction mechanisms, performance metrics, and practical considerations for each approach, with a focus on providing supporting experimental data to inform your selection process.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for this compound and two common click chemistry linkers, providing a comparative overview of their performance in bioconjugation.

FeatureThis compound (Amide Bond Formation)Click Chemistry (CuAAC)Click Chemistry (SPAAC)
Target Functional Group Primary Amines (e.g., Lysine residues)Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Reaction Type Amide bond formation (requires activation of carboxylic acid)Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Resulting Linkage Amide bond1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 7.2 - 8.0 (for NHS ester coupling)4.0 - 8.04.0 - 9.0
Typical Reaction Time 2 - 4 hours1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature Room Temperature25°C4 - 37°C
Typical Yield High (>90%)Very High (>95%)Very High (>95%)
Catalyst Requirement Requires activating agents (e.g., EDC, NHS)Requires Copper(I) catalystCatalyst-free
Linkage Stability Susceptible to enzymatic cleavageHighly stable to hydrolysis and enzymatic cleavageHighly stable to hydrolysis and enzymatic cleavage
Biocompatibility Good; PEG enhances solubility and reduces immunogenicityCatalyst can be toxic to cells; requires ligands to mitigate toxicityExcellent; widely used for in vivo applications

Reaction Mechanisms and Experimental Workflows

The choice between this compound and click chemistry linkers is fundamentally a choice between different reaction mechanisms, each with its own workflow and considerations.

This compound relies on the formation of a stable amide bond. This typically involves the activation of the carboxylic acid group to an active ester, such as an N-hydroxysuccinimide (NHS) ester, which then reacts with a primary amine on the biomolecule.

experimental_workflow cluster_peg This compound Workflow cluster_click Click Chemistry Workflow (SPAAC) peg_start This compound peg_activation Activate Carboxylic Acid (e.g., EDC, NHS) peg_start->peg_activation peg_activated Fmoc-NH-PEG14-NHS ester peg_activation->peg_activated peg_conjugation Amide Bond Formation (pH 7.2-8.0, RT, 2-4h) peg_activated->peg_conjugation peg_biomolecule Biomolecule (with primary amine) peg_biomolecule->peg_conjugation peg_conjugate PEGylated Bioconjugate peg_conjugation->peg_conjugate peg_deprotection Fmoc Deprotection (e.g., Piperidine) peg_conjugate->peg_deprotection peg_final Final Bioconjugate peg_deprotection->peg_final click_start Azide-modified Biomolecule click_conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (pH 4-9, 4-37°C, 0.5-2h) click_start->click_conjugation click_linker DBCO-Linker click_linker->click_conjugation click_conjugate Triazole-linked Bioconjugate click_conjugation->click_conjugate

Figure 1. A simplified comparison of the experimental workflows for bioconjugation.

Click chemistry, in contrast, involves the highly specific reaction between an azide (B81097) and an alkyne. In SPAAC, a strained cyclooctyne (B158145) (like DBCO) reacts spontaneously with an azide, eliminating the need for a catalyst. This bioorthogonality makes it ideal for applications in living systems.

In-Depth Comparison

Reaction Efficiency and Kinetics

Click chemistry reactions are renowned for their high efficiency and rapid kinetics. Both CuAAC and SPAAC reactions typically proceed to very high yields (>95%) in relatively short timeframes. The reaction rates for some click chemistry variants are exceptionally fast.

Amide bond formation using this compound is also a high-yielding reaction. However, the overall process requires an initial activation step, and the reaction times can be longer compared to the fastest click chemistry reactions.

Stability of the Resulting Linkage

A key differentiator is the stability of the resulting linkage. The triazole ring formed in click chemistry is exceptionally stable and resistant to both hydrolysis and enzymatic cleavage. This makes it an excellent mimic of the native amide bond, often referred to as a bioisostere. This stability is a significant advantage in biological systems where enzymatic degradation can be a major challenge.

The amide bond formed from the this compound linker, while stable, is susceptible to cleavage by proteases, which can be a limitation for in vivo applications where long-term stability is required.

Biocompatibility and In Vivo Applications

For in vivo applications, biocompatibility is paramount. The primary concern with CuAAC is the cytotoxicity of the copper catalyst. While the use of ligands can mitigate this toxicity, it remains a consideration for live-cell and in vivo studies.

SPAAC, being catalyst-free, is highly biocompatible and has become the gold standard for in vivo click chemistry. The DBCO and azide functional groups are bioorthogonal, meaning they do not react with native biological molecules.

PEG linkers like this compound are well-known for their excellent biocompatibility. The PEG chain itself can enhance the solubility and pharmacokinetic profile of a bioconjugate, reducing immunogenicity and prolonging circulation time.

Signaling Pathway and Logical Relationship Visualization

linker_selection_logic start Bioconjugation Goal in_vivo In Vivo Application? start->in_vivo catalyst_tolerance Catalyst Tolerant? in_vivo->catalyst_tolerance No spaac Use SPAAC Linker in_vivo->spaac Yes high_stability High Stability Required? catalyst_tolerance->high_stability No cuaac Use CuAAC Linker catalyst_tolerance->cuaac Yes solubility_enhancement Solubility Enhancement a Priority? high_stability->solubility_enhancement No click_or_peg Consider Click Chemistry or PEG Linker high_stability->click_or_peg Yes peg_linker Use this compound solubility_enhancement->peg_linker Yes solubility_enhancement->click_or_peg No

Figure 2. A decision-making flowchart for selecting the appropriate linker.

Experimental Protocols

Protocol 1: Amine-reactive Labeling with this compound via NHS Ester

This protocol outlines the general procedure for conjugating this compound to a protein via an NHS ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein with primary amines

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Protein Conjugation:

    • Dissolve the protein in the reaction buffer.

    • Add the activated Fmoc-NH-PEG14-NHS ester solution to the protein solution. A typical molar excess of the PEG linker is 10-20 fold over the protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated protein conjugate using size-exclusion chromatography to remove unreacted PEG linker and byproducts.

Protocol 2: Copper-Free "Click" Reaction using a DBCO Linker (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-modified protein.

Materials:

  • Azide-modified protein

  • DBCO-PEG-linker (e.g., DBCO-PEG-NHS ester for amine modification)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • If necessary, functionalize your molecule of interest with a DBCO group. For proteins, this can be achieved by reacting with a DBCO-NHS ester.

    • Ensure your protein is modified with an azide group.

  • SPAAC Reaction:

    • Dissolve the azide-modified protein and the DBCO-linker in the reaction buffer. A 1.5 to 5-fold molar excess of the DBCO-linker is typically used.

    • Incubate the reaction mixture for 0.5-2 hours at room temperature or 37°C. The reaction can also be performed at 4°C for longer incubation times if the biomolecule is sensitive.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography to remove any unreacted DBCO-linker.

Conclusion

The choice between this compound and click chemistry linkers is highly dependent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

This compound is a well-established and versatile linker, particularly useful for applications where the introduction of a PEG spacer is desired to improve solubility and pharmacokinetics. The chemistry is robust and high-yielding, though it may lack the high specificity and linkage stability of click chemistry.

Click chemistry offers unparalleled specificity, efficiency, and bioorthogonality.

  • CuAAC is ideal for in vitro conjugations where high speed and yield are paramount.

  • SPAAC is the preferred method for applications in living systems or with sensitive biomolecules where the potential toxicity of a metal catalyst is a concern. The resulting triazole linkage is exceptionally stable, making it a superior choice for applications requiring long-term in vivo stability.

For applications demanding precise control over the conjugation site, high efficiency, and a robust, stable linkage, click chemistry represents the more advanced and often superior choice. For applications where the benefits of PEGylation are a primary driver and the stability of an amide bond is sufficient, this compound remains a viable and effective option.

References

Navigating the Maze of PEGylation: A Comparative Guide to Strategies in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic agent—a process known as PEGylation—can dramatically enhance its pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of different PEGylation strategies, supported by experimental data, to aid in the selection of the most suitable approach for a given biopharmaceutical.

The choice of PEGylation strategy is a critical decision in the development of protein, peptide, and oligonucleotide therapeutics. It can significantly impact a drug's circulation half-life, immunogenicity, and ultimately, its therapeutic efficacy. The primary strategies employed in the industry include the use of linear versus branched PEG chains and the site of conjugation, which can be either random or site-specific. This guide delves into case studies that highlight the nuances of these approaches.

Case Study 1: Linear vs. Branched PEGylation of Oligonucleotides

The architecture of the PEG molecule itself plays a pivotal role in the performance of the resulting conjugate. While linear PEGs have been the traditional choice, recent studies have explored the advantages of highly branched PEG structures.[1]

Data Presentation:
ParameterLinear PEG-OligonucleotideBranched PEG-OligonucleotideReference
Cellular Uptake ReducedEnhanced[1]
Gene Regulation Efficacy LowerSuperior[1]
Reduction of Side Effects ModerateSuperior[1]
Biodistribution Less FavorableMore Favorable[1]
Immune Shielding GoodEnhanced
Experimental Protocols:

A detailed experimental protocol for comparing linear and branched PEGylated oligonucleotides would typically involve the following steps:

  • Synthesis of PEG-Oligonucleotide Conjugates: Oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. Linear or branched PEG moieties with a reactive functional group (e.g., N-hydroxysuccinimide ester) are then conjugated to a specific position on the oligonucleotide, often at the 5' or 3' terminus.

  • In Vitro Cellular Uptake Studies: The PEGylated oligonucleotides are labeled with a fluorescent dye (e.g., fluorescein). Various cell lines are then incubated with the labeled conjugates for a defined period. Cellular uptake is quantified by flow cytometry or fluorescence microscopy.

  • Gene Silencing Efficacy (for siRNA): The efficacy of PEGylated siRNAs is assessed by measuring the downregulation of a target gene's mRNA or protein expression. This is typically done using quantitative real-time PCR (qRT-PCR) or Western blotting, respectively.

  • In Vivo Pharmacokinetic Studies: The PEGylated oligonucleotides are administered to animal models (e.g., mice or rats) via intravenous injection. Blood samples are collected at various time points, and the concentration of the conjugate in the plasma is determined using a suitable analytical method, such as ELISA or a hybridization-based assay. Key pharmacokinetic parameters like half-life (t½), area under the curve (AUC), and clearance (CL) are then calculated.

  • Biodistribution Studies: Following administration in animal models, major organs and tissues are harvested at different time points. The accumulation of the PEGylated oligonucleotides in these tissues is quantified to understand their distribution profile.

PEGylation_Strategy_Comparison cluster_strategies PEGylation Strategies cluster_outcomes Performance Outcomes Linear_PEG Linear PEG Cellular_Uptake Cellular Uptake Linear_PEG->Cellular_Uptake Lower Efficacy Therapeutic Efficacy Linear_PEG->Efficacy Moderate Immune_Response Immune Response Linear_PEG->Immune_Response Good Shielding Pharmacokinetics Pharmacokinetics Linear_PEG->Pharmacokinetics Improved Branched_PEG Branched PEG Branched_PEG->Cellular_Uptake Higher Branched_PEG->Efficacy Superior Branched_PEG->Immune_Response Enhanced Shielding Branched_PEG->Pharmacokinetics Significantly Improved

Comparison of outcomes for Linear vs. Branched PEGylation.

Case Study 2: Site-Specific vs. Random PEGylation of a Bispecific Antibody

The location of PEG attachment on a protein therapeutic can have a profound impact on its biological activity. Random PEGylation, which typically targets primary amines (e.g., lysine (B10760008) residues), can result in a heterogeneous mixture of conjugates with varying degrees of activity loss. In contrast, site-specific PEGylation allows for the attachment of PEG at a predefined location, preserving the protein's active sites.

A study on an anti-CEA/CD3 bispecific antibody demonstrated the advantages of site-specific PEGylation.

Data Presentation:
ParameterRandomly PEGylated AntibodySite-Specifically PEGylated AntibodyUnmodified AntibodyReference
In Vitro Cytotoxicity Significantly ReducedSlightly DecreasedHigh
In Vivo Half-life (t½) IncreasedIncreased 12-foldShort
Tumor Growth Inhibition ModerateMore PotentLow
Binding Capacity (Bmax) LoweredHigherHigh
Dissociation Constant (Kd) Modest ChangeNo Significant ChangeBaseline
Experimental Protocols:

The experimental workflow for comparing site-specific and random PEGylation of an antibody involves these key steps:

  • Antibody Engineering for Site-Specific PEGylation: For site-specific conjugation, the antibody is often engineered to introduce a unique reactive handle, such as a free cysteine residue, at a location distant from the antigen-binding sites.

  • PEGylation Reactions:

    • Random PEGylation: The antibody is reacted with an amine-reactive PEG derivative (e.g., PEG-NHS ester) under conditions that favor the modification of surface-exposed lysine residues.

    • Site-Specific PEGylation: The engineered antibody is reacted with a thiol-reactive PEG derivative (e.g., PEG-maleimide) under conditions that specifically target the introduced cysteine residue.

  • Purification and Characterization: The PEGylated antibodies are purified from unreacted PEG and unmodified antibody using techniques like ion-exchange or size-exclusion chromatography. The resulting conjugates are characterized to confirm the location and extent of PEGylation.

  • In Vitro Binding Assays: The binding affinity of the PEGylated antibodies to their target antigens (e.g., CEA and CD3) is assessed using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA).

  • In Vitro Cytotoxicity Assays: The ability of the bispecific antibodies to mediate T-cell killing of tumor cells is evaluated. Target tumor cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) in the presence of varying concentrations of the antibodies. Cell lysis is then quantified.

  • In Vivo Pharmacokinetics and Efficacy Studies: The PEGylated and unmodified antibodies are administered to tumor-bearing animal models (e.g., xenograft mice). Blood samples are collected to determine pharmacokinetic parameters. Tumor growth is monitored over time to assess the therapeutic efficacy of the different antibody formats.

Experimental_Workflow_PEGylation Start Start: Therapeutic Protein Random_PEG Random PEGylation (e.g., Lysine residues) Start->Random_PEG Site_Specific_PEG Site-Specific PEGylation (e.g., Engineered Cysteine) Start->Site_Specific_PEG Purification Purification & Characterization Random_PEG->Purification Site_Specific_PEG->Purification In_Vitro In Vitro Analysis (Binding, Activity) Purification->In_Vitro In_Vivo In Vivo Analysis (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Comparison Comparative Analysis In_Vivo->Comparison End Optimal Strategy Selection Comparison->End

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fmoc-NH-PEG14-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG14-acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form or when preparing solutions, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Chemical Splash Goggles or Safety GlassesANSI Z.87.1Protects eyes from dust particles and splashes.[1]
Face Shield-Required when there is a risk of splashing, worn over safety goggles.[1][2]
Hand Disposable Nitrile or Neoprene GlovesASTM D6978 (for hazardous drugs)Provides primary protection against skin contact.[1][3] Change gloves immediately upon contact.
Body Laboratory Coat (polyethylene-coated preferred)-Protects skin and personal clothing from contamination.
Respiratory Dust Respirator or use of a Fume HoodNIOSH-approvedRequired when handling the powder to avoid inhalation. Engineering controls like a fume hood are the primary line of defense.
Foot Closed-toe Shoes-Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors from solutions.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.

  • Weighing: To handle the low-melting solid, consider making a stock solution. If weighing the solid, do so carefully within a fume hood to avoid creating airborne dust.

  • Dissolving: Dissolve the compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.

Storage:

  • Store the container tightly closed in a dry, well-ventilated place.

  • For long-term stability, it is recommended to store the product desiccated at -20°C.

Disposal Plan: Waste Management

Waste generated from procedures involving this compound, particularly from the Fmoc deprotection step, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Any contaminated solid materials such as gloves, pipette tips, and weighing paper should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Non-Halogenated Solvents: Solvents like DMF used for dissolving the compound or for washing should be collected in a "Non-Halogenated Waste" container.

    • Basic Waste: The solution resulting from Fmoc deprotection, typically containing piperidine (B6355638) in DMF, is a basic and toxic waste stream. This must be collected in a separate, clearly labeled "Hazardous Waste" container listing all chemical constituents.

    • Acidic Waste: If acidic reagents like trifluoroacetic acid (TFA) are used (e.g., for cleavage from a resin), this waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and a complete list of their contents.

  • Storage: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service. Never dispose of this chemical waste down the sink or in regular trash.

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh_dissolve Weigh and Dissolve Compound prep_workspace->weigh_dissolve reaction Perform Experimental Procedure weigh_dissolve->reaction segregate_solid Segregate Solid Waste reaction->segregate_solid segregate_liquid Segregate Liquid Waste label_waste Label Waste Containers segregate_solid->label_waste segregate_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。